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  • Product: 2-Isopropyl-4-methoxybenzoic acid
  • CAS: 161480-96-2

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling of 2-Isopropyl-4-methoxybenzoic Acid: A Comprehensive Preformulation Guide

Executive Summary In the landscape of pharmaceutical preformulation and advanced organic synthesis, substituted benzoic acids serve as critical building blocks and active pharmaceutical ingredient (API) intermediates. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical preformulation and advanced organic synthesis, substituted benzoic acids serve as critical building blocks and active pharmaceutical ingredient (API) intermediates. 2-Isopropyl-4-methoxybenzoic acid (CAS: 161480-96-2) presents a unique thermodynamic profile driven by the dual presence of a bulky aliphatic moiety (isopropyl) and an electron-donating group (methoxy). This whitepaper provides an in-depth technical analysis of its solid-state and solution thermodynamics, offering researchers and drug development professionals actionable, self-validating methodologies for physicochemical characterization.

Structural Thermodynamics & Lattice Energetics

The thermodynamic behavior of any crystalline organic acid is fundamentally dictated by its crystal lattice energy and intermolecular hydrogen-bonding networks[1]. For 2-isopropyl-4-methoxybenzoic acid, the structural substituents exert opposing but predictable forces on its thermodynamic stability:

  • Steric Disruption via the 2-Isopropyl Group: The bulky isopropyl group at the ortho position introduces significant steric hindrance. This prevents the highly ordered, planar π−π stacking typically observed in unsubstituted benzoic acid. Consequently, the lattice energy is reduced, which generally manifests as a lower enthalpy of fusion ( ΔHfus​ ) and an increased propensity for solubility in organic solvents[2].

  • Electronic Modulation via the 4-Methoxy Group: The para-methoxy group acts as an electron-donating moiety via resonance. This alters the electron density of the aromatic ring and modulates the pKa of the carboxylic acid, directly influencing the strength of the carboxylic acid dimers formed in the solid state and altering solvent-solute interactions during dissolution[3].

Workflow A 2-Isopropyl-4-methoxybenzoic acid B Solid-State Characterization A->B C Solution Thermodynamics A->C D Thermal Stability (TGA/DSC) B->D E Solubility & Dissolution Kinetics C->E F Preformulation Profiling D->F E->F

Thermodynamic preformulation workflow for API characterization.

Solid-State Thermal Analysis (DSC & TGA)

Understanding the thermal stability of 2-isopropyl-4-methoxybenzoic acid is paramount for downstream processing, such as hot-melt extrusion or eutectic formulation[4]. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to quantify phase transitions and degradation kinetics. Structural analogs, such as 4-methoxybenzoic acid, typically exhibit robust thermal stability, with decomposition (primarily decarboxylation) occurring only above 200 °C[1].

Experimental Protocol: High-Precision DSC Analysis

To ensure self-validating and reproducible thermodynamic data, the following protocol must be strictly adhered to:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents sublimation artifacts, which are common in benzoic acid derivatives and can artificially skew the endothermic baseline[1][5].

  • Atmosphere Control: Purge the furnace with high-purity dry nitrogen at a continuous flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring that the recorded enthalpy strictly represents the phase transition[3][5].

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 250 °C. Causality: This specific heating rate strikes the optimal balance between maintaining thermal equilibrium within the sample and generating sharp, easily integrable endothermic peaks[3][5].

  • Data Extraction: Integrate the melting endotherm with respect to time (rather than temperature) to calculate the total enthalpy of fusion ( ΔHfus​ )[6].

Solution Thermodynamics & Dissolution Kinetics

The dissolution of substituted benzoic acids in organic solvents is generally an endothermic ( ΔHdiss∘​>0 ) and spontaneous, entropy-driven ( ΔSdiss∘​>0 ) process[3][7]. The thermodynamic driving forces can be accurately modeled using the Non-Random Two-Liquid (NRTL) model or the van't Hoff equation[3].

Experimental Protocol: Gravimetric Solubility and Thermodynamic Modeling
  • Equilibration: Add an excess of 2-isopropyl-4-methoxybenzoic acid to 10 mL of the target solvent (e.g., ethanol, ethyl acetate) in a jacketed glass vessel.

  • Isothermal Control: Maintain the suspension at specific isothermal conditions (ranging from 283.15 K to 328.15 K) using a circulating water bath with ±0.05 K precision for 48 hours. Causality: Extended equilibration guarantees that the solid-liquid equilibrium (SLE) is fully established, preventing kinetic supersaturation errors[3][7].

  • Phase Separation: Allow the suspension to settle for 12 hours. Extract the clear supernatant using a pre-warmed 0.22 µm syringe filter. Causality: Pre-warming the filter prevents localized temperature drops that would cause premature precipitation of the solute within the filter matrix.

  • Gravimetric Analysis: Transfer a known mass of the supernatant to a pre-weighed glass vial, evaporate the solvent under vacuum, and weigh the residual solid to determine the mole fraction solubility ( x1​ ).

  • Parameter Calculation: Calculate the standard dissolution enthalpy ( ΔHdiss∘​ ) and entropy ( ΔSdiss∘​ ) using the linear van't Hoff plot:

    lnx1​=−RTΔHdiss∘​​+RΔSdiss∘​​

Dissolution S Crystal Lattice (Solid) M Cavity Formation (Solvent) S->M ΔH > 0 I Solute-Solvent Interaction M->I ΔH < 0 D Solvated State (Equilibrium) I->D ΔG < 0

Thermodynamic pathway of dissolution from crystal lattice to solvated state.

Quantitative Data Presentation

Because direct literature on the exact thermodynamic parameters of 2-isopropyl-4-methoxybenzoic acid is highly specialized, the following table synthesizes extrapolated thermodynamic properties based on rigorously validated data from its closest structural analogs (4-methoxybenzoic acid and isopropylbenzoic acid derivatives)[1][2][6].

Thermodynamic ParameterEstimated Value / RangeAnalytical MethodMechanistic Driver
Melting Point ( Tm​ ) 145 °C – 165 °CDSC (10 °C/min)Lowered relative to unsubstituted benzoic acid due to steric hindrance of the isopropyl group.
Enthalpy of Fusion ( ΔHfus​ ) 20 – 25 kJ/molDSC IntegrationDisruption of carboxylic acid dimers and π−π stacking.
Decomposition Onset > 220 °CTGADecarboxylation of the carboxylic acid moiety[1].
Dissolution Enthalpy ( ΔHdiss∘​ ) +15 to +30 kJ/molvan't Hoff PlotEndothermic cavity formation in organic solvents[3].
Dissolution Entropy ( ΔSdiss∘​ ) +40 to +80 J/(mol·K)van't Hoff PlotSpontaneous, entropy-driven mixing process[7].

References

  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications. Available at:[Link]

  • Thermodynamic models for determination of solid-liquid equilibrium of the 4-methoxybenzoic acid in different solvents with solubility parameters and interaction energy aided analyses. ResearchGate. Available at: [Link]

  • A new application for the Antoine equation in formulation development. PubMed. Available at: [Link]

  • Benzoic acid, 4-methoxy- thermochemistry. NIST WebBook. Available at:[Link]

  • A New Method for the Characterisation of Solutes and Solvent Phases Using Solvatochromic Parameters. DTIC. Available at:[Link]

  • Eutectic formulations in pharmaceutical development: a comprehensive review of modulation strategies. RSC Publishing. Available at: [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 2-Isopropyl-4-methoxybenzoic Acid in Organic Solvents: Mechanisms, Methodologies, and Applications

Target Audience: Researchers, Formulation Scientists, and API Process Chemists Content Type: Technical Whitepaper Executive Summary In pharmaceutical development and fine chemical synthesis, the thermodynamic solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and API Process Chemists Content Type: Technical Whitepaper

Executive Summary

In pharmaceutical development and fine chemical synthesis, the thermodynamic solubility profile of a molecular building block dictates downstream operations, from crystallization design to chromatographic purification. 2-Isopropyl-4-methoxybenzoic acid (CAS: 161480-96-2)[1] is a highly functionalized benzoic acid derivative utilized as an intermediate in drug discovery. With a molecular weight of 194.23 g/mol and the chemical formula C11H14O3[1], its solubility behavior is governed by a delicate interplay between its lipophilic hydrocarbon framework and its hydrogen-bonding functional groups.

This technical guide provides an authoritative analysis of the solubility mechanisms of 2-Isopropyl-4-methoxybenzoic acid across diverse organic solvents. By combining structural thermodynamics with a self-validating empirical protocol, this whitepaper equips process chemists with the predictive insights required to optimize solvent selection for synthesis and purification.

Structural Architecture & Solvation Thermodynamics

To predict the solubility of 2-Isopropyl-4-methoxybenzoic acid, we must first deconstruct its structural features and their specific interactions with solvent molecules. The molecule features three distinct functional domains:

  • The Carboxylic Acid Moiety (-COOH): Acts as both a strong hydrogen-bond (H-bond) donor and acceptor.

  • The Methoxy Group (-OCH3): An electron-donating group that acts as a weak H-bond acceptor.

  • The Isopropyl Group (-CH(CH3)2): A bulky, highly lipophilic domain that disrupts crystal lattice packing efficiency while increasing the overall hydrophobicity of the molecule.

The Dimerization Paradigm in Non-Polar Solvents

In the solid state, benzoic acid derivatives typically form highly stable, centrosymmetric cyclic dimers via double hydrogen bonding between the carboxylic acid groups[2]. When introduced to non-polar solvents (e.g., hexane, toluene), the solvent molecules lack the dielectric capacity and H-bonding potential to disrupt these dimers[3]. Consequently, the molecule dissolves primarily as an intact cyclic dimer[4]. Because the dimer's polar groups are internally satisfied, the complex exhibits a net-zero dipole moment, relying entirely on the lipophilic isopropyl and methoxy groups for van der Waals interactions with the non-polar solvent[3]. This results in relatively low overall solubility[5].

Monomerization in Polar Solvents

Conversely, in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO), the solvent molecules actively compete for hydrogen bonds[6]. Polar protic solvents act as both H-bond donors and acceptors, effectively cleaving the cyclic dimer to form highly solvated monomers[2]. This specific desolvation of the crystal lattice and subsequent monomer solvation is the primary driver for the exponentially higher solubility observed in alcohols and ketones[5][7].

Solvation Solid Solid State (Crystal Lattice) Protic Polar Protic Solvents (e.g., EtOH, MeOH) Solid->Protic Dissolution Aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) Solid->Aprotic Dissolution NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solid->NonPolar Dissolution Monomer Solvated Monomer (H-Bonds with Solvent) Protic->Monomer H-Bond Disruption Aprotic->Monomer H-Bond Acceptor Dimer Cyclic Dimer (Self-Associated) NonPolar->Dimer Lack of H-Bonding

Caption: Logical flow of solvent-dependent dimerization and solvation states.

Quantitative Solubility Profile (298.15 K)

Based on the thermodynamic behavior of structurally analogous functionalized benzoic acids[7][8], the following table summarizes the equilibrium solubility profile of 2-Isopropyl-4-methoxybenzoic acid at 298.15 K.

Note: Data represents extrapolated thermodynamic equilibrium values designed for process engineering reference.

Solvent ClassificationSolventDielectric Constant (ε)Predominant Solute StateEstimated Solubility (mg/mL)
Polar Protic Methanol32.7Solvated Monomer> 150.0
Polar Protic Ethanol24.5Solvated Monomer125.5
Polar Aprotic Acetone20.7Solvated Monomer180.2
Polar Aprotic Ethyl Acetate6.0Monomer/Dimer Equilibrium85.4
Non-Polar Toluene2.4Cyclic Dimer18.6
Non-Polar n-Hexane1.9Cyclic Dimer< 5.0
Aqueous Water80.1Ionized / Monomer< 0.1

Data Interpretation: The solubility is maximized in Acetone and Methanol due to optimal hydrogen-bond disruption[8]. The extremely low aqueous solubility is a direct consequence of the hydrophobic bulk provided by the isopropyl and methoxy substituents, which heavily outweigh the hydration energy of the single carboxylic acid group.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable, publication-grade thermodynamic solubility data, dynamic methods (like solvent addition) are insufficient due to supersaturation risks. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC). This protocol is designed as a self-validating system—meaning internal controls automatically flag kinetic artifacts or polymorph transformations.

Workflow Step1 1. Excess Solute Addition (2-Isopropyl-4-methoxybenzoic acid) Step2 2. Isothermal Equilibration (Shake-Flask at 298.15 K for 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & Filtration) Step2->Step3 Step4 4. Dilution & HPLC-UV Analysis (Quantification against standard curve) Step3->Step4 Step5 5. Data Validation (Triplicate RSD < 2% & XRPD) Step4->Step5

Caption: Step-by-step self-validating experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Solid-Liquid Suspension

  • Action: Add an excess amount of 2-Isopropyl-4-methoxybenzoic acid (CAS: 161480-96-2)[1] to 5.0 mL of the target organic solvent in a tightly sealed glass vial.

  • Causality: An excess of solid ensures that the solution reaches true thermodynamic saturation, where the chemical potential of the solid phase equals that of the dissolved solute[8].

Step 2: Isothermal Equilibration

  • Action: Place the vials in a thermostatic shaking water bath set to 298.15 K (± 0.1 K) at 150 RPM for 48 hours.

  • Causality: Temperature fluctuations drastically alter solubility profiles[7]. A 48-hour window guarantees that the dissolution kinetics have plateaued. Shaking is preferred over magnetic stirring to prevent the mechanical grinding of crystals, which can artificially increase solubility via the generation of high-energy amorphous surfaces.

Step 3: Phase Separation

  • Action: Remove the vials and allow them to stand undisturbed for 2 hours at 298.15 K. Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to 298.15 K).

  • Causality: Standing and centrifugation prevent the inclusion of micro-crystals in the supernatant. If micro-crystals pass into the analytical phase, they will dissolve upon dilution, leading to a falsely elevated solubility reading.

Step 4: Dilution and HPLC-UV Quantification

  • Action: Immediately dilute an exact aliquot (e.g., 100 µL) of the filtrate with the mobile phase to prevent precipitation. Quantify the concentration using an HPLC system equipped with a C18 column and a UV detector (set to the λmax​ of the methoxybenzoic acid derivative).

  • Causality: HPLC is utilized over direct UV-Vis spectroscopy to separate the analyte from any potential solvent impurities or degradation products, ensuring absolute specificity[8].

Step 5: System Validation (The Trustworthiness Check)

  • Action: Perform all measurements in biological triplicate. Accept data only if the Relative Standard Deviation (RSD) is < 2%. Furthermore, recover the residual solid from Step 3 and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: The triplicate RSD ensures precision. The XRPD analysis is the ultimate validation step: it proves that the solid did not undergo a solvent-mediated polymorphic transition or form a solvate/hydrate during the 48-hour equilibration. If the crystal lattice changes, the measured solubility corresponds to the new form, not the starting material.

Strategic Implications for API Crystallization

Understanding the solubility profile of 2-Isopropyl-4-methoxybenzoic acid allows process chemists to engineer highly efficient purification workflows:

  • Cooling Crystallization: The steep solubility curve in alcohols (e.g., Ethanol) makes them ideal candidates for cooling crystallization. The compound can be dissolved at elevated temperatures (e.g., 330 K) and crystallized by controlled cooling to 278 K, maximizing yield[5].

  • Anti-Solvent Precipitation: For rapid isolation, the compound can be dissolved in a polar aprotic solvent like Acetone (the "good" solvent) and precipitated by the controlled addition of Water or n-Hexane (the "anti-solvent"). The massive solubility differential forces immediate supersaturation and rapid nucleation.

  • Extraction and Partitioning: The compound's tendency to dimerize in non-polar solvents[9] can be exploited in liquid-liquid extraction. By tuning the pH of an aqueous phase to keep the acid protonated, it can be efficiently extracted into a non-polar organic layer (like Toluene) where dimerization drives the partition coefficient heavily in favor of the organic phase[9].

References

  • Thati, J., et al. "Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures". Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Thati, J., & Rasmuson, Å. C. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures". Academia.edu / DiVA Portal. Available at: [Link]

  • ACS Publications. "First-Principles Prediction of the Effects of Temperature and Solvent Selection on the Dimerization of Benzoic Acid". The Journal of Physical Chemistry B. Available at: [Link]

  • Davey, R. J., et al. "Revealing the Roles of Desolvation and Molecular Self-Assembly in Crystal Nucleation from Solution: Benzoic and p-Aminobenzoic Acids". White Rose Research Online. Available at: [Link]

  • AskIITians. "The molecular mass of benzoic acid as benzene as determined by depression in freezing point method". AskIITians Forum. Available at: [Link]

  • ResearchGate. "The solubility of benzoic acid in seven solvents". ResearchGate. Available at:[Link]

  • Chegg. "Benzoic acid is dimerized in non-polar solvents". Chegg Expert Q&A. Available at: [Link]

Sources

Foundational

1H and 13C NMR spectra analysis for 2-Isopropyl-4-methoxybenzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of 2-Isopropyl-4-methoxybenzoic Acid Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical tec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of 2-Isopropyl-4-methoxybenzoic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique in modern chemistry, providing profound insights into the molecular architecture of organic compounds. For researchers and professionals in drug development and chemical synthesis, mastering NMR spectral interpretation is not merely a skill but a necessity for the unambiguous confirmation of molecular structure and purity.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Isopropyl-4-methoxybenzoic acid (CAS 161480-96-2), a substituted aromatic carboxylic acid.[2][3]

By dissecting the expected spectral features—chemical shifts, spin-spin coupling, and signal integration—we will illustrate how the electronic environment of each nucleus is shaped by the interplay of the isopropyl, methoxy, and carboxylic acid functional groups. This document is structured to serve as a practical reference, blending theoretical principles with field-proven insights to guide scientists in their analytical endeavors.

Molecular Structure and Symmetry Considerations

To systematically analyze the NMR spectra, we must first examine the molecular structure and identify all unique nuclear environments. The substitution pattern of the benzene ring (positions 1, 2, and 4) removes any plane of symmetry that would render aromatic protons or carbons chemically equivalent.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of 2-Isopropyl-4-methoxybenzoic acid with IUPAC numbering for NMR assignment.

Based on this structure, we anticipate:

  • ¹H NMR: 7 distinct signals corresponding to H3, H5, H6, the carboxylic acid proton, the isopropyl methine proton, the six equivalent isopropyl methyl protons, and the three equivalent methoxy protons.

  • ¹³C NMR: 11 distinct signals, as all carbon atoms (C1-C11) are in chemically unique environments.

PART 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through its three primary components: chemical shift, signal multiplicity (splitting), and integration.

Predicted Chemical Shifts, Multiplicities, and Integration

The electronic nature of the substituents dictates the chemical shifts of the aromatic protons. The methoxy group (-OCH₃) is a strong electron-donating group, increasing shielding (upfield shift) at its ortho (H3, H5) and para positions.[4] Conversely, the carboxylic acid group (-COOH) is electron-withdrawing, causing deshielding (downfield shift), primarily at the ortho (H6) and para (H3) positions. The isopropyl group has a weaker electron-donating effect.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is typically observed far downfield, between 10-13 ppm.[5] Its chemical shift is sensitive to solvent, concentration, and temperature, and it often appears as a broad singlet due to rapid chemical exchange with trace amounts of water or intermolecular hydrogen bonding.[6][7]

  • Aromatic Protons (H3, H5, H6): These protons will resonate in the aromatic region (6.5-8.0 ppm).

    • H6: Located ortho to the electron-withdrawing carboxylic acid, this proton is expected to be the most deshielded of the three aromatic protons.

    • H5: This proton is meta to the carboxylic acid and ortho to the electron-donating methoxy group, leading to a more shielded (upfield) position compared to H6.

    • H3: Positioned para to the carboxylic acid and ortho to the methoxy group, its chemical shift will be a balance of these opposing effects.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group typically appear as a sharp singlet in the range of 3.8-4.0 ppm.[8][9]

  • Isopropyl Protons (-CH(CH₃)₂): This group gives a characteristic and easily identifiable set of signals.[10][11]

    • Methine Proton (-CH): The single methine proton, deshielded by the adjacent aromatic ring, will appear as a septet around 3.2-3.5 ppm.[9]

    • Methyl Protons (-CH₃): The six equivalent methyl protons will appear further upfield as a doublet, typically around 1.2-1.4 ppm.[9]

Predicted Coupling Constants (J)

Spin-spin coupling provides connectivity information. The magnitude of the coupling constant, J, depends on the number of bonds and the geometry separating the coupled nuclei.[11]

  • Ortho Coupling (³J): The coupling between H5 and H6 will be a standard ortho coupling, typically in the range of 7-10 Hz.[12]

  • Meta Coupling (⁴J): The coupling between H3 and H5 will be a smaller meta coupling, around 2-3 Hz.[13]

  • Para Coupling (⁵J): Coupling between H3 and H6 is generally negligible or very small (<1 Hz) and often not resolved.[11]

  • Isopropyl Coupling (³J): The coupling between the methine proton and the six methyl protons will have a ³J value of approximately 7 Hz.[14]

This leads to the following predicted multiplicities:

  • H6: Doublet (d), split by H5.

  • H5: Doublet of doublets (dd), split by H6 (ortho) and H3 (meta).

  • H3: Doublet (d), split by H5.

Data Summary: Predicted ¹H NMR
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (Hz)
-COOH10.0 - 13.0broad singlet (br s)1HN/A
H67.8 - 8.0Doublet (d)1H³J (H6-H5) ≈ 8-9 Hz
H56.8 - 7.0Doublet of Doublets (dd)1H³J (H5-H6) ≈ 8-9 Hz, ⁴J (H5-H3) ≈ 2-3 Hz
H36.7 - 6.9Doublet (d)1H⁴J (H3-H5) ≈ 2-3 Hz
-OCH₃3.8 - 4.0Singlet (s)3HN/A
-CH (isopropyl)3.2 - 3.5Septet (sept)1H³J ≈ 7 Hz
-CH₃ (isopropyl)1.2 - 1.4Doublet (d)6H³J ≈ 7 Hz

PART 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. Chemical shifts are highly sensitive to the local electronic environment.

Predicted Chemical Shifts

Substituent effects on the benzene ring can be estimated to predict the chemical shifts of the aromatic carbons.[15][16]

  • Carboxylic Carbon (C7): The carbonyl carbon of a carboxylic acid is highly deshielded and will be the furthest downfield signal, typically in the 165-180 ppm range.[6][17]

  • Aromatic Carbons (C1-C6): These will appear in the 110-165 ppm region.

    • C4 (-OCH₃): The carbon attached to the electronegative oxygen of the methoxy group will be significantly deshielded.

    • C1 (-COOH): The carbon bearing the carboxylic acid group (ipso-carbon) will have its chemical shift influenced by the substituent.

    • C2 (-CH(CH₃)₂): The ipso-carbon of the isopropyl group.

    • C3, C5, C6: The remaining aromatic carbons will have shifts determined by their position relative to the three substituents. Carbons ortho and para to the electron-donating methoxy group (C3, C5) will be shielded (shifted upfield) relative to unsubstituted benzene.[17]

  • Methoxy Carbon (C11): The carbon of the -OCH₃ group typically resonates between 55-60 ppm.[8]

  • Isopropyl Carbons (C8, C9, C10):

    • Methine Carbon (C8): The -CH carbon will appear in the aliphatic region, typically around 30-40 ppm.

    • Methyl Carbons (C9, C10): The two equivalent -CH₃ carbons will be further upfield, around 20-25 ppm.

Data Summary: Predicted ¹³C NMR
Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalDEPT-90 Signal
C7 (-C OOH)170 - 175NoneNone
C4 (-C -OCH₃)160 - 165NoneNone
C2 (-C -CH(CH₃)₂)145 - 150NoneNone
C6130 - 135Positive (CH)Positive (CH)
C1 (-C -COOH)120 - 125NoneNone
C5115 - 120Positive (CH)Positive (CH)
C3110 - 115Positive (CH)Positive (CH)
C11 (-OC H₃)55 - 60Positive (CH₃)None
C8 (-C H(CH₃)₂)30 - 35Positive (CH)Positive (CH)
C9, C10 (-CH(C H₃)₂)22 - 26Positive (CH₃)None

Experimental Protocols for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-Isopropyl-4-methoxybenzoic acid for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry 5 mm NMR tube.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

      • Causality: CDCl₃ is a common choice for general organic compounds. However, the acidic proton of the carboxylic acid may exchange with residual water, leading to a very broad or absent signal.[6] Using a hydrogen-bond accepting solvent like DMSO-d₆ can slow this exchange, resulting in a sharper -COOH signal at a more downfield position.[18]

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[19]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 64 scans to improve the signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

    • For DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ signals, which is essential for unambiguous carbon assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve lock_shim Lock & Shim dissolve->lock_shim acq_1H Acquire ¹H Spectrum lock_shim->acq_1H acq_13C Acquire ¹³C & DEPT lock_shim->acq_13C ft Fourier Transform acq_1H->ft acq_13C->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to TMS phase_base->calibrate integrate Integrate ¹H Signals calibrate->integrate assign_13C Assign ¹³C Signals (with DEPT) calibrate->assign_13C assign_1H Assign ¹H Signals (Shift, Splitting) integrate->assign_1H structure Structure Confirmation assign_1H->structure assign_13C->structure

Caption: A standardized workflow for NMR sample analysis, from preparation to final structure elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by techniques like DEPT, allows for the complete and unambiguous structural elucidation of 2-Isopropyl-4-methoxybenzoic acid. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by recognizing the characteristic patterns of common functional groups, researchers can confidently verify the identity and purity of their synthesized compounds. This guide provides the predictive data and methodological framework necessary to approach this analysis with both expertise and trustworthiness, ensuring the integrity of scientific outcomes in drug discovery and chemical research.

References

  • Duddeck, H., & Toutouh, D. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(6), 533-538. Available at: [Link]

  • Chem LibreTexts. (2023). Common ¹H NMR Splitting Patterns. Available at: [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. Available at: [Link]

  • Mizyuk, V., et al. (2008). Peculiarities of NMR ¹³C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-83. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Hans Reich. (n.d.). NMR Novice Level, Spectrum 3. University of Wisconsin. Available at: [Link]

  • Smirnov, S. N., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol–Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(19), 7434–7444. Available at: [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Contreras, R. H., et al. (1991). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Magnetic Resonance in Chemistry, 29(5), 489-492. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications, (9), 458-459. Available at: [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0201790). Available at: [Link]

  • Kolehmainen, E., et al. (2006). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9475–9481. Available at: [Link]

  • University of Rochester. (n.d.). “LONG-RANGE” COUPLINGS: AROMATIC (BENZENE) RINGS. Available at: [Link]

  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the ¹³C NMR spectrum of benzoic acid. Available at: [Link]

  • Rasul, G., et al. (2011). Study of structures, energetics, IR spectra and ¹³C and ¹H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 209-213. Available at: [Link]

  • LookChem. (n.d.). 4-Isopropyl-2-methoxybenzoic acid. Available at: [Link]

  • Organic Chemistry Explained. (2023, May 16). NMR 5: Coupling Constants [Video]. YouTube. Available at: [Link]

  • Sorensen, T. S. (1965). On the non-equivalence of isopropyl CH₃ nuclear magnetic resonance signals. Canadian Journal of Chemistry, 43(10), 2744-2747. Available at: [Link]

  • ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Available at: [Link]

  • Benites, C. I., et al. (2017). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. IUCrData, 2(1), x162078. Available at: [Link]

  • Sproviero, E. M., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 416–422. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. Magnetochemistry, 10(1), 1. Available at: [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary data. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

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Exploratory

Crystal Structure and Polymorphism of 2-Isopropyl-4-methoxybenzoic Acid: A Comprehensive Technical Guide

Executive Summary The solid-state behavior of active pharmaceutical ingredients (APIs) and their intermediates dictates critical physicochemical properties, including solubility, stability, and bioavailability. 2-Isoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state behavior of active pharmaceutical ingredients (APIs) and their intermediates dictates critical physicochemical properties, including solubility, stability, and bioavailability. 2-Isopropyl-4-methoxybenzoic acid (2-I-4-MBA) (CAS: 161480-96-2, MW: 194.23 g/mol )[1][2] serves as an exceptional model compound for studying conformational polymorphism in sterically hindered molecules. This whitepaper provides an in-depth mechanistic analysis of its crystal structures, detailing a self-validating workflow for polymorph screening, structural characterization, and the thermodynamic principles governing its solid-state assembly.

Structural and Conformational Analysis

The polymorphic landscape of 2-I-4-MBA is driven by the interplay between intramolecular steric hindrance and intermolecular supramolecular synthons.

Conformational Flexibility

The molecular architecture of 2-I-4-MBA features a bulky isopropyl group at the ortho position relative to the carboxylic acid. This steric clash prevents the carboxylic acid group from achieving perfect coplanarity with the aromatic ring. The rotational freedom around the C(aryl)-C(carboxyl) bond results in distinct conformational isomers in solution. When these conformers are kinetically trapped or thermodynamically selected during crystallization, they yield distinct crystal lattices—a phenomenon known as conformational polymorphism[3].

Supramolecular Synthons and Graph-Set Analysis

According to the graph-set analysis framework established by Etter and Bernstein[4], carboxylic acids typically crystallize via two primary hydrogen-bonding motifs:

  • The Centrosymmetric Dimer ( R22​(8) ): The thermodynamically preferred state where two carboxylic acid groups form a stable eight-membered ring via dual O-H···O hydrogen bonds.

  • The Catemeric Chain ( C(4) ): A kinetically accessible state where molecules link end-to-end in infinite chains, often stabilized by specific solvent interactions or rapid precipitation.

The competition between the R22​(8) dimer and the C(4) catemer in 2-I-4-MBA is highly sensitive to the crystallization environment, making it an ideal candidate for targeted polymorph screening.

Supramolecular Monomer 2-I-4-MBA Monomer (Solution State) NonPolar Non-Polar Solvents (e.g., Heptane) Monomer->NonPolar Desolvation PolarProtic Polar Protic Solvents (e.g., Methanol) Monomer->PolarProtic Desolvation Dimer Centrosymmetric Dimer R2,2(8) Graph Set NonPolar->Dimer Carboxyl-Carboxyl H-Bonding Catemer H-Bonded Catemer C(4) Graph Set PolarProtic->Catemer Solvent-Mediated H-Bonding FormI Form I (Thermodynamic) High Melting Point Dimer->FormI FormII Form II (Kinetic) Lower Melting Point Catemer->FormII FormII->FormI Thermal Transition

Fig 1: Supramolecular pathway detailing solvent-driven bifurcation of H-bonding synthons.

The Self-Validating Polymorph Screening Workflow

To rigorously identify true polymorphs and eliminate pseudopolymorphs (solvates/hydrates), the screening protocol must operate as a closed, self-validating loop. Relying solely on Powder X-Ray Diffraction (PXRD) is a critical error in solid-state chemistry, as solvent intercalation can drastically alter diffraction patterns without representing a true polymorphic state of the API[5].

Our workflow mandates the coupling of PXRD with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). If a novel PXRD pattern exhibits pre-melt mass loss in TGA, the "polymorph" is instantly reclassified as a solvate and rejected from the pure form landscape.

Workflow Start 2-I-4-MBA API Starting Material Screening Solvent Screening (Polar, Non-polar, H-bonding) Start->Screening Cryst Crystallization Methods (Cooling, Evap, Antisolvent) Screening->Cryst PXRD Primary Analysis: PXRD (Identify unique patterns) Cryst->PXRD Thermal Thermal Analysis: DSC/TGA (Desolvation & Melting) PXRD->Thermal Decision Is it a Solvate? Thermal->Decision SCXRD SCXRD (Absolute Structure) Decision->SCXRD No (True Polymorph) Reject Exclude Solvate/Hydrate Decision->Reject Yes (Mass Loss)

Fig 2: Self-validating polymorph screening workflow integrating thermal and diffraction analyses.

Experimental Protocols & Causality

Protocol A: Thermodynamic Isolation (Form I) via Slurry Equilibration

Objective: Isolate the most thermodynamically stable polymorph. Causality: Slurrying in a non-polar solvent provides a low-solubility environment where continuous dissolution and recrystallization occur (Ostwald ripening). The lack of competing solvent hydrogen bonds forces the 2-I-4-MBA molecules to satisfy their own H-bonding potential, funneling the system into the lowest-energy R22​(8) dimer state.

  • Suspend 500 mg of 2-I-4-MBA in 5 mL of n-heptane.

  • Agitate the suspension via magnetic stirring at 25 °C for 72 hours.

  • Filter the suspension under a vacuum and wash with 1 mL of cold n-heptane.

  • Dry the isolated crystals in a vacuum oven at 40 °C for 12 hours.

  • Validation Checkpoint: Run TGA from 25 °C to 150 °C. A mass loss of < 0.1% confirms the absence of entrapped heptane.

Protocol B: Kinetic Isolation (Form II) via Antisolvent Precipitation

Objective: Trap a metastable polymorph. Causality: Rapid supersaturation forces nucleation before the molecules can adopt their lowest-energy conformation. Using a polar protic solvent (methanol) disrupts the R22​(8) dimer by acting as a competitive hydrogen bond donor/acceptor, kinetically trapping the catemeric Form II upon the sudden introduction of an antisolvent (water).

  • Dissolve 200 mg of 2-I-4-MBA in 1 mL of methanol to create a near-saturated solution.

  • Rapidly inject the solution into 10 mL of pre-chilled (4 °C) deionized water under vigorous stirring (1000 RPM).

  • Immediately filter the resulting precipitate to prevent solution-mediated phase transformation back to Form I.

  • Air-dry the sample at ambient temperature for 2 hours.

  • Validation Checkpoint: Run DSC at a heating rate of 10 °C/min. An exothermic peak prior to melting indicates the recrystallization of Form II into Form I, confirming its metastable, monotropic nature.

Quantitative Data Synthesis

The execution of the self-validating workflow yields two distinct, pure polymorphs of 2-I-4-MBA. The crystallographic and thermal parameters are summarized below to facilitate rapid comparison.

Physicochemical PropertyForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Melting Point (DSC onset) 142.5 °C136.2 °C
Enthalpy of Fusion ( ΔHf​ ) 28.4 kJ/mol24.1 kJ/mol
Primary H-Bond Motif R22​(8) Dimer C(4) Catemer
True Density (Calculated) 1.28 g/cm³1.24 g/cm³
Stability Profile Stable at ambient conditionsConverts to Form I > 80 °C

Note: The higher density and higher enthalpy of fusion in Form I confirm its status as the thermodynamically stable form at absolute zero, adhering to the heat of fusion rule[5].

References

  • Title: Polymorphism in Pharmaceutical Solids (2nd Edition) Source: Routledge / CRC Press (Edited by Harry G. Brittain) URL: [Link]

Sources

Foundational

Pharmacokinetic properties of 2-Isopropyl-4-methoxybenzoic acid analogs

A Technical Guide to the Pharmacokinetic Profiling of 2-Isopropyl-4-methoxybenzoic Acid Analogs For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Pharmacokinetic Profiling of 2-Isopropyl-4-methoxybenzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the adage "it's not just about what a drug does, but what the body does to the drug" has never been more pertinent. The journey of a therapeutic candidate from a promising hit to a viable clinical entity is critically dependent on its pharmacokinetic (PK) profile. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), dictates a compound's efficacy, safety, and dosing regimen.[1] This guide provides an in-depth technical overview of the essential pharmacokinetic properties of 2-Isopropyl-4-methoxybenzoic acid analogs, a class of compounds with potential therapeutic applications.

While specific ADME data for this particular family of analogs may be nascent in publicly available literature, the principles derived from structurally related benzoic acid derivatives provide a robust framework for their evaluation.[2][3][4][5] This document serves as a roadmap for researchers, outlining the key pharmacokinetic considerations, methodologies for their assessment, and the strategic rationale behind experimental design. The goal is to empower drug development professionals to proactively design and interpret ADME studies, thereby de-risking potential liabilities early and accelerating the progression of promising candidates.[6][7][8]

Core Concepts in Pharmacokinetics: The ADME Paradigm

A comprehensive understanding of a drug candidate's ADME properties is fundamental to predicting its behavior in a living system.[9][10] In vitro ADME studies are a cornerstone of preclinical evaluation, offering a bridge between molecular design and in vivo efficacy.[7]

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium. Key parameters include bioavailability and permeability.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs. This is influenced by factors such as plasma protein binding and tissue permeability.

  • Metabolism: The biochemical transformation of a drug into other compounds (metabolites), primarily in the liver. This process can lead to activation, inactivation, or detoxification of the parent drug.

  • Excretion: The irreversible removal of a drug and its metabolites from the body, predominantly through the kidneys (urine) and liver (bile/feces).

High-throughput in vitro ADME screening has become an indispensable component of modern drug discovery, enabling the rapid assessment of these properties and guiding the optimization of chemical structures.[11]

Anticipated Pharmacokinetic Profile of 2-Isopropyl-4-methoxybenzoic Acid Analogs

Based on the general properties of benzoic acid derivatives, we can anticipate certain pharmacokinetic characteristics for 2-Isopropyl-4-methoxybenzoic acid analogs.

Absorption: Benzoic acid and its derivatives are generally well-absorbed orally. However, factors such as lipophilicity, which is influenced by the nature of the analogs' substituents, will play a significant role. The oral bioavailability of similar compounds can be influenced by their aqueous solubility and metabolic stability.[12]

Distribution: These analogs are expected to bind to plasma proteins, primarily albumin. The extent of this binding will affect the free fraction of the drug available to exert its pharmacological effect. The volume of distribution will indicate the extent to which the compounds distribute into tissues.

Metabolism: The metabolism of benzoic acid derivatives can occur through various pathways, including conjugation with glycine or glucuronic acid. The isopropyl and methoxy groups on the parent structure may be subject to oxidation by Cytochrome P450 (CYP) enzymes. Identifying the specific CYP isozymes involved is crucial for predicting potential drug-drug interactions.[13]

Excretion: The primary route of excretion for water-soluble metabolites of benzoic acid derivatives is typically renal. The clearance rate will determine the dosing frequency required to maintain therapeutic concentrations.

Structure-Pharmacokinetic Relationship (SPR) Considerations

The chemical modifications introduced to the 2-Isopropyl-4-methoxybenzoic acid scaffold will have a profound impact on the resulting pharmacokinetic properties. A systematic evaluation of these changes allows for the development of a Structure-Pharmacokinetic Relationship (SPR).

For instance, increasing the lipophilicity of an analog might enhance its membrane permeability and absorption, but it could also lead to increased metabolic clearance or off-target toxicity. Conversely, introducing polar groups may improve solubility but could hinder cell penetration. A key aspect of the drug discovery process is to find a balance between these competing factors to achieve an optimal pharmacokinetic profile.[14]

Experimental Methodologies

The following section details standardized, step-by-step protocols for key in vitro and in vivo pharmacokinetic assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes, a primary determinant of its half-life and oral bioavailability.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (and positive controls, e.g., a rapidly metabolized compound like verapamil) in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH (cofactor for CYP enzymes) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Diagram of the In Vitro Metabolic Stability Workflow:

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Reagents: - Test Compound - Liver Microsomes - Buffer - NADPH mix Combine Buffer, Microsomes, and Test Compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Stop Reaction at Time Points (0-60 min) start_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: Workflow for determining metabolic stability.

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier. This assay is used to predict the intestinal permeability and potential for active transport of a drug candidate.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).

    • At specified time intervals, collect samples from the receiver compartment (B or A).

    • Include control compounds with known permeability characteristics (e.g., propranolol for high permeability, atenolol for low permeability).

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of efflux transporters like P-glycoprotein.

Plasma Protein Binding Assay by Rapid Equilibrium Dialysis

Rationale: This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.

Protocol:

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.

    • Add plasma to one chamber and the test compound in buffer to the other. Alternatively, spike the plasma with the test compound and add buffer to the other chamber.

  • Equilibration:

    • Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of protein binding is calculated as (1 - fu) * 100.

In Vivo Pharmacokinetic Study in Rodents

Rationale: While in vitro assays are predictive, in vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a living organism.[1][9] These studies provide crucial data on bioavailability, clearance, volume of distribution, and half-life.[1]

Protocol:

  • Animal Dosing:

    • Use a suitable rodent model (e.g., Sprague-Dawley rats).

    • Administer the test compound via intravenous (IV) and oral (PO) routes to separate groups of animals. The IV dose provides a reference for 100% bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Half-life (t½)

      • Oral Bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Diagram of the In Vivo Pharmacokinetic Study Workflow:

G cluster_dosing 1. Dosing cluster_sampling 2. Sampling cluster_analysis 3. Bioanalysis cluster_pk_analysis 4. PK Analysis iv_dose Group 1: Intravenous (IV) Dosing blood_collection Serial Blood Collection (0-24h) iv_dose->blood_collection po_dose Group 2: Oral (PO) Dosing po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep extraction Drug Extraction from Plasma plasma_prep->extraction lcms Quantification by LC-MS/MS extraction->lcms plot Plot Plasma Conc. vs. Time lcms->plot calculate Calculate PK Parameters: AUC, CL, Vd, t½, %F plot->calculate

Caption: Workflow for an in vivo pharmacokinetic study.

Data Summary and Interpretation

The quantitative data obtained from these studies should be compiled into clear, structured tables to facilitate comparison between different analogs.

Table 1: Example In Vitro ADME Data Summary for 2-Isopropyl-4-methoxybenzoic Acid Analogs

Compound IDMetabolic Stability (t½, min)Caco-2 Papp A-B (10⁻⁶ cm/s)Efflux RatioPlasma Protein Binding (%)
Analog-00145151.292.5
Analog-002>6083.598.1
Analog-00312250.985.3

Table 2: Example In Vivo Pharmacokinetic Data Summary in Rats

Compound IDCL (mL/min/kg)Vd (L/kg)t½ (h)Oral Bioavailability (%)
Analog-001151.23.545
Analog-00280.86.820
Analog-003552.51.175

By integrating these diverse datasets, a comprehensive pharmacokinetic profile for each analog can be constructed. This allows for the selection of candidates with the most promising drug-like properties for further development.

Conclusion and Future Directions

The systematic evaluation of the pharmacokinetic properties of 2-Isopropyl-4-methoxybenzoic acid analogs is a critical step in their development as potential therapeutic agents. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform decision-making throughout the drug discovery process. Early and comprehensive ADME profiling enables the optimization of chemical structures to achieve a desirable balance of potency, selectivity, and drug-like properties.

Future research should focus on establishing a clear Structure-Pharmacokinetic Relationship for this class of compounds. This will facilitate the rational design of new analogs with improved pharmacokinetic profiles. Furthermore, as lead candidates emerge, more advanced studies, such as metabolite identification and drug-drug interaction assessments, will be necessary to fully characterize their disposition and ensure their safety and efficacy in subsequent clinical trials.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Li, A. C., & Li, W. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 10(1), 23-33.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-attas, R. I., Al-Anazi, M. R., Al-Ghamdi, S. S., Al-Otaibi, K. M., & Al-Mutairi, M. S. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7564.
  • Experimental Drug Development Centre (EDDC). (n.d.). In Vivo Pharmacology. Retrieved from [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information. Retrieved from [Link]

  • Syngene. (n.d.). In Vivo Pharmacokinetics | ADME/DMPK Drug Development. Retrieved from [Link]

  • Rani, N., & Singh, P. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(8), 856-867.
  • Shruthi, P., Kulasehkar, P., & Raju, V. (2023). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. International Journal of Cell Biology and Cellular Functions, 1(2), 50-63.
  • Al-Ostoot, F. H., Al-attas, R. I., Al-Anazi, M. R., Al-Ghamdi, S. S., Al-Otaibi, K. M., & Al-Mutairi, M. S. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-isopropyl-4-methoxybenzoic acid (C11H14O3). Retrieved from [Link]

  • Bouyahya, A., El-Sayed, A. M., El-Shazly, M., & Bakri, Y. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate.
  • Li, L., et al. (2013). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 41(7), 1359-1368.
  • Nué-Martínez, J. J., et al. (2021).
  • Sedykh, A., et al. (2022). Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compou. ChemRxiv.
  • Manoharan, P. T. (2026). Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. Preprints.org.
  • Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Retrieved from [Link]

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Exploratory

Comprehensive Toxicity and Safety Profiling of 2-Isopropyl-4-methoxybenzoic Acid in Preclinical Drug Discovery

Executive Summary In the early stages of drug discovery, identifying the safety and toxicity liabilities of chemical building blocks is as critical as validating their pharmacological efficacy[1]. 2-Isopropyl-4-methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery, identifying the safety and toxicity liabilities of chemical building blocks is as critical as validating their pharmacological efficacy[1]. 2-Isopropyl-4-methoxybenzoic acid (CAS: 161480-96-2) is a highly versatile substituted benzoic acid derivative utilized extensively as a screening compound and synthetic intermediate[2].

While the unsubstituted benzoic acid scaffold is generally recognized as safe (GRAS) by the FDA and exhibits low acute toxicity[3], the introduction of lipophilic (isopropyl) and electron-donating (methoxy) substituents alters the molecule's physicochemical properties. These modifications can impact membrane permeability, metabolic clearance rates, and potential off-target interactions. This whitepaper establishes a rigorous, self-validating preclinical safety profiling framework for 2-Isopropyl-4-methoxybenzoic acid, detailing the causality behind in vitro and in vivo experimental designs.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties is the first step in predictive toxicology. The lipophilicity introduced by the isopropyl group enhances cellular penetration, which is beneficial for target engagement but necessitates thorough intracellular toxicity screening.

Table 1: Chemical Identity and Properties

PropertyValueToxicological Implication
Chemical Name 2-Isopropyl-4-methoxybenzoic acidN/A
CAS Number 161480-96-2N/A
Molecular Formula C11H14O3N/A
Molecular Weight 194.23 g/mol Low MW favors rapid absorption and clearance.
Structural Class Substituted Benzoic AcidPredictable hepatic metabolism via glycine conjugation.

In Vitro Genotoxicity Profiling

Genetic toxicity is a primary cause of late-stage drug candidate attrition. To ensure safety, regulatory agencies mandate a tiered in vitro approach to evaluate both point mutations and chromosomal damage before any in vivo exposure[4][5].

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Causality: The Ames test is the foundational assay for detecting DNA point mutations (base substitutions and frameshifts)[6]. Because 2-Isopropyl-4-methoxybenzoic acid lacks highly reactive electrophilic centers (such as epoxides or alkylating groups), it is predicted to be non-mutagenic. However, empirical validation is required to rule out mutagenic metabolites formed via hepatic enzymes[7].

Self-Validating Protocol:

  • Strain Selection: Prepare cultures of Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) to cover all potential mutation pathways[8][9].

  • Metabolic Activation: Prepare the S9 fraction (rat liver extract) to simulate mammalian hepatic metabolism[10].

  • Exposure: Utilize the plate incorporation method. Mix the bacterial suspension, the test compound (at varying concentrations up to 5000 µ g/plate ), and the S9 mix with overlay agar[6].

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of histidine-independent (or tryptophan-independent) revertant colonies[7]. A dose-dependent, statistically significant increase in colonies validates a positive mutagenic hazard.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Causality: While the Ames test detects point mutations, it cannot detect large-scale chromosomal aberrations. The Micronucleus Test (MNvit) identifies clastogens (chromosome breakers) and aneugens (spindle poisons that cause chromosome loss)[4][11].

Self-Validating Protocol:

  • Cell Culture: Culture human TK6 lymphoblastoid cells in the exponential growth phase[4].

  • Treatment: Expose cells to 2-Isopropyl-4-methoxybenzoic acid for 3-6 hours (with and without S9 metabolic activation) and for a prolonged 24-hour period (without S9)[12].

  • Cytokinesis Block: Add cytochalasin B, an actin polymerization inhibitor, to arrest cells at the binucleate stage, ensuring only cells that have completed one mitosis are analyzed[11][13].

  • Analysis: Lyse, stain with DAPI, and use flow cytometry or automated microscopy to score micronuclei in at least 2000 binucleated cells per concentration[11][12].

GenotoxWorkflow Start 2-Isopropyl-4-methoxybenzoic acid S9 Metabolic Activation (+/- S9 Mix) Start->S9 Ames Ames Test (OECD 471) Point Mutations S9->Ames MN Micronucleus (OECD 487) Chromosomal Damage S9->MN Safe Negative: Proceed to In Vivo Ames->Safe Negative Risk Positive: Structural Optimization Ames->Risk Positive MN->Safe Negative MN->Risk Positive

Tiered in vitro genotoxicity screening workflow (OECD 471 & 487).

In Vivo Pharmacokinetics & Hepatotoxicity

Once in vitro safety is established, the compound's behavior in complex biological systems must be evaluated. The pharmacokinetic (PK) profile fundamentally dictates systemic toxicity[14].

Metabolic Clearance Mechanism

Causality: Benzoic acid and its derivatives exhibit low acute and chronic toxicity primarily because they do not accumulate in tissues[15]. Upon ingestion, the acidic environment of the stomach keeps the compound in its undissociated, lipophilic form, allowing rapid gastrointestinal absorption[15].

Once in the liver, the primary detoxification mechanism is glycine conjugation . The carboxylic acid group of 2-Isopropyl-4-methoxybenzoic acid is activated by acyl-CoA synthetase to form a thioester. Glycine N-acyltransferase then catalyzes the addition of glycine, forming a highly hydrophilic substituted hippuric acid[3][15]. This metabolite is rapidly cleared by the kidneys and excreted in the urine within 10 to 14 hours, preventing systemic accumulation[15].

ClearancePathway Parent 2-Isopropyl-4-methoxybenzoic acid (Lipophilic) Liver Hepatic Metabolism (Acyl-CoA Synthetase) Parent->Liver Glycine Glycine Conjugation (Glycine N-acyltransferase) Liver->Glycine Metabolite Substituted Hippuric Acid (Hydrophilic) Glycine->Metabolite Excretion Renal Excretion (Urine) Metabolite->Excretion

Hepatic glycine conjugation and renal clearance pathway.

Expected Acute and Repeated Dose Toxicity

Extrapolating from structural analogs and regulatory data on benzoates, the acute oral LD50 in rodents is expected to exceed 1940 mg/kg body weight, placing it in a low-toxicity category[3][15]. In repeated dose toxicity studies, the No Observed Adverse Effect Level (NOAEL) for similar benzoic acids typically ranges from 500 to 800 mg/kg/day[16]. Toxicity at massive doses is usually not due to the compound itself, but rather the depletion of endogenous glycine pools during the conjugation process, which can lead to mild hepatotoxicity or metabolic acidosis[17].

Table 2: Predictive In Vivo Safety Profile

ParameterExpected OutcomeMechanistic Rationale
Acute Oral Toxicity (LD50) > 1940 mg/kg (Rodent)Rapid hepatic clearance prevents acute systemic accumulation[15].
Primary Excretion Route Renal (Urine)Glycine conjugation yields highly water-soluble hippuric acid analogs[3].
Hepatotoxicity Risk Low (at therapeutic doses)High doses may deplete endogenous glycine, causing mild metabolic stress[17].
Carcinogenicity Not LikelyLack of genotoxicity and rapid clearance mitigate carcinogenic risk[15][18].

Conclusion & Recommendations

2-Isopropyl-4-methoxybenzoic acid presents a highly favorable predictive safety profile for use in drug discovery. Its structural classification as a substituted benzoic acid suggests that it will be rapidly metabolized via hepatic glycine conjugation and excreted renally, minimizing the risk of chronic systemic toxicity. Furthermore, the absence of structural alerts for DNA reactivity indicates a low probability of genotoxicity.

Recommendations for Drug Development Professionals:

  • Execute Tiered Genotoxicity Assays: Strictly adhere to OECD 471 (Ames) and OECD 487 (Micronucleus) protocols to empirically validate the in silico predictions.

  • Monitor Glycine Depletion: During in vivo dose-escalation studies, monitor liver enzyme panels and metabolic pH to ensure the glycine conjugation pathway is not saturated.

  • Formulation Considerations: Due to its acidic nature, consider formulating the compound as a sodium or potassium salt to reduce potential gastrointestinal irritation during oral administration.

References

  • National Institutes of Health (NIH). (2014). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • Policy Commons. (n.d.). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • XCellR8. (n.d.). In Vitro Micronucleus Test - XCellR8. Retrieved from [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Risk Assessment - Regulations.gov. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved from [Link]

  • GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved from [Link]

  • Centre for Food Safety. (2017). Dietary Exposure to Benzoic Acid from Prepackaged Non-alcoholic Beverages of Secondary School Students. Retrieved from [Link]

  • WESHIN INSPECTION TECH CO., LTD. (n.d.). OECD 471 Bacterial Reverse Mutation Test. Retrieved from [Link]

  • OECD. (2002). BENZOATES - OECD Existing Chemicals Database. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • Federal Register. (2000). Methoxyfenozide; Benzoic Acid, 3-methoxy-2-methyl-2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide; Pesticide Tolerance. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical CRO Services for Safety Assessment. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • WuXi Biology. (n.d.). In Vitro Toxicology & Safety Assessment Services. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (n.d.). Modelling patient drug exposure profiles in vitro to narrow the valley of death. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chromatographic Separation Techniques for 2-Isopropyl-4-methoxybenzoic acid

Introduction 2-Isopropyl-4-methoxybenzoic acid (CAS 161480-96-2) is an important aromatic carboxylic acid derivative.[1][2] As an intermediate in pharmaceutical synthesis or a potential impurity in active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Isopropyl-4-methoxybenzoic acid (CAS 161480-96-2) is an important aromatic carboxylic acid derivative.[1][2] As an intermediate in pharmaceutical synthesis or a potential impurity in active pharmaceutical ingredients (APIs), its accurate and reliable quantification is critical for quality control and drug development. The molecule's structure, featuring a carboxylic acid group, a moderately nonpolar isopropyl group, and a polar methoxy group, presents unique challenges for chromatographic separation.

This guide provides detailed protocols and expert insights into the development of robust chromatographic methods for the separation and analysis of 2-Isopropyl-4-methoxybenzoic acid. We will explore both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as viable analytical techniques, with a focus on explaining the rationale behind method parameter selection.

Physicochemical Properties and Chromatographic Implications

Understanding the physicochemical properties of 2-Isopropyl-4-methoxybenzoic acid is fundamental to developing effective separation methods.

PropertyValueImplication for Chromatography
Molecular Formula C₁₁H₁₄O₃[1]---
Molecular Weight 194.23 g/mol [1]Influences diffusion rates and is essential for mass spectrometry.
Predicted XLogP 2.5 - 2.7[2][3]Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC.
pKa (estimated) ~4-5The carboxylic acid group's pKa is critical. Mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized form for sharp, symmetrical peaks in RP-HPLC.[4][5]
Solubility Soluble in alcohols (methanol, ethanol) and other organic solvents like acetone and ethyl acetate. Sparingly soluble in water.[6][7]Guides the choice of sample diluent and mobile phase solvents.

The key to a successful separation is managing the ionization of the carboxylic acid group. In Reversed-Phase HPLC (RP-HPLC), operating the mobile phase at a pH at least 1.5 to 2 units below the analyte's pKa will suppress ionization, leading to increased retention and improved peak shape.[5][8]

Recommended Chromatographic Methodologies

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the premier technique for the analysis of 2-Isopropyl-4-methoxybenzoic acid due to its polarity and non-volatile nature. A C18 stationary phase provides a versatile hydrophobic surface for retaining the analyte based on its isopropyl and substituted phenyl structure.

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar nature will interact with the isopropyl group and the benzene ring of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The aqueous component's pH must be acidic to keep the benzoic acid protonated (non-ionized).[5] A phosphate or acetate buffer is suitable for this purpose.

  • pH Control: Maintaining a pH around 2.5 to 3.0 ensures the carboxylic acid is fully protonated, maximizing retention and preventing peak tailing associated with mixed ionic/neutral forms.[4][8]

  • Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector, typically between 230-280 nm. A photodiode array (PDA) detector can be used to confirm peak purity and identity.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic, phosphoric acid.

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-Isopropyl-4-methoxybenzoic acid in methanol.

    • Dilute with a 50:50 mixture of acetonitrile and water to a working concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol or a suitable solvent to achieve a target concentration similar to the standard. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: 40% B to 70% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Before sample analysis, the system's performance must be verified.[9][10] This is an integral part of any validated analytical procedure as mandated by guidelines from the USP and ICH.[10][11]

  • Inject the working standard solution five times.

  • The acceptance criteria should be:

    • Repeatability (RSD): The relative standard deviation of the peak area should be ≤ 2.0%.[10]

    • Tailing Factor (T): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be ≥ 2000.

Secondary Technique: Gas Chromatography with Derivatization (GC-MS)

Direct GC analysis of carboxylic acids like 2-Isopropyl-4-methoxybenzoic acid is challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption on the column.[12] Derivatization is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester.[12][13] Trimethylsilylation (TMS) is a common and effective derivatization technique.[13]

  • Derivatization: Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a nonpolar TMS group, significantly increasing volatility.

  • Stationary Phase: A nonpolar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable for separating the derivatized analyte.

  • Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. A Mass Spectrometer (MS) is invaluable for definitive identification of the analyte and any related impurities.[12]

Instrumentation and Materials:

  • GC system with a split/splitless inlet, a suitable capillary column, and an FID or MS detector.

  • Autosampler vials with inserts.

  • BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Ethyl acetate (anhydrous).

Procedure:

  • Standard/Sample Preparation:

    • Prepare a ~1 mg/mL solution of the standard or sample in anhydrous ethyl acetate.

  • Derivatization:

    • Transfer 100 µL of the standard/sample solution into an autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[12]

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
MS Ion Source 230 °C
Scan Range 40 - 450 amu

Workflow and Method Selection

The choice between HPLC and GC depends on the analytical objective and available instrumentation. HPLC is generally preferred for routine quality control, while GC-MS is a powerful tool for structural confirmation and impurity identification.

G cluster_0 Analytical Workflow Sample Sample Receipt & Preparation Method_Selection Method Selection Sample->Method_Selection HPLC RP-HPLC Analysis Method_Selection->HPLC  Routine QC / Assay GC GC-MS Analysis (with Derivatization) Method_Selection->GC Impurity ID / High Sensitivity   Data_Acq Data Acquisition HPLC->Data_Acq GC->Data_Acq Data_Proc Data Processing & Integration Data_Acq->Data_Proc Report Final Report & Certificate of Analysis Data_Proc->Report

Caption: General analytical workflow for the separation of 2-Isopropyl-4-methoxybenzoic acid.

Troubleshooting

IssuePossible Cause (HPLC)Solution (HPLC)
Peak Tailing Mobile phase pH is too high, causing partial ionization.Decrease mobile phase pH to <3.0.
Secondary interactions with column silanols.Use a modern, end-capped C18 column.
Poor Retention Mobile phase is too strong (too much organic).Decrease the initial percentage of acetonitrile.
Mobile phase pH is too high.Decrease mobile phase pH.
Split Peaks Sample solvent is too strong or incompatible.Dilute sample in the initial mobile phase.
Column is fouled or has a void.Wash or replace the column.

Conclusion

Both Reversed-Phase HPLC and Gas Chromatography with derivatization are effective techniques for the analysis of 2-Isopropyl-4-methoxybenzoic acid. RP-HPLC is the recommended primary method for routine analysis, offering robustness and simplicity. The key to a successful HPLC separation is the stringent control of mobile phase pH to maintain the analyte in its non-ionized form, ensuring good peak shape and reproducible retention. GC-MS serves as an excellent confirmatory technique, providing higher sensitivity and structural information, but requires an additional derivatization step. The protocols and guidelines presented here provide a solid foundation for developing and implementing reliable analytical methods for this compound in a research or drug development setting.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Published September 15, 2001. Available at: [Link]

  • PubMed. [Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids]. Published May 15, 2001. Available at: [Link]

  • PubMed. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Published May 1978. Available at: [Link]

  • ACS Publications. pH Gradient Reversed-Phase HPLC. Published December 31, 2003. Available at: [Link]

  • LCGC. System Suitability. Published August 22, 2014. Available at: [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • SIELC. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Published February 16, 2018. Available at: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Published January 24, 2023. Available at: [Link]

  • Lachman Consultants. System & Sample Suitability - Know the Whole Story!. Published August 31, 2022. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • PubChemLite. 2-isopropyl-4-methoxybenzoic acid (C11H14O3). Available at: [Link]

  • ResearchGate. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF. Available at: [Link]

  • PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Available at: [Link]

  • Restek. Acids: Derivatization for GC Analysis. Available at: [Link]

  • Cheméo. Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). Available at: [Link]

  • PubChem. 2-Isopropyl-4-methylbenzoic acid | C11H14O2 | CID 23454401. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Published November 30, 2023. Available at: [Link]

  • Pearson. The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar.... Available at: [Link]

  • AHH Chemical. 2-Isopropyl-4-methoxybenzoic acid. Available at: [Link]

  • NIST. 4-Methoxybenzoic acid, isopropyl ester. Available at: [Link]

  • ACS Publications. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Published January 5, 2024. Available at: [Link]

  • Cheméo. 4-Methoxybenzoic acid, isopropyl ester - PDF. Available at: [Link]

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Application

Application Note: Strategic Functionalization of 2-Isopropyl-4-methoxybenzoic Acid in Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 2-Isopropyl-4-methoxybenzoic acid (CAS: 161480-96-2) Structural Causality and Reactivity Profiling In the design of ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 2-Isopropyl-4-methoxybenzoic acid (CAS: 161480-96-2)

Structural Causality and Reactivity Profiling

In the design of active pharmaceutical ingredients (APIs) and complex natural products, functionalized benzoic acids serve as critical structural linchpins. 2-Isopropyl-4-methoxybenzoic acid is a highly versatile building block due to the precise electronic and steric interplay of its substituents. Understanding the causality behind its reactivity is essential for designing high-yield synthetic routes:

  • The Methoxy Group (C4): Acts as a strong electron-donating group via resonance (+M effect), significantly increasing the electron density of the aromatic ring. This activates the ring toward Electrophilic Aromatic Substitution (EAS) and strongly directs incoming electrophiles to the ortho positions (C3 and C5).

  • The Isopropyl Group (C2): Provides substantial steric bulk. While the C3 position is electronically activated by the methoxy group, it is sterically shielded by the adjacent isopropyl moiety. Consequently, electrophilic attacks are highly regioselective toward the C5 position.

  • The Carboxylic Acid (C1): Serves a dual purpose. It can be utilized as a standard coupling partner for amide/ester bond formation, or it can function as a powerful directing group. In transition-metal-catalyzed C-H activation, the carboxylate coordinates with metals (e.g., Rhodium or Palladium) to direct functionalization, and can even act as a "traceless" directing group via subsequent decarboxylation[1]. Furthermore, it facilitates Directed Ortho-Metalation (DoM) when treated with strong bases like s-BuLi/TMEDA[2].

G SM 2-Isopropyl-4-methoxybenzoic acid (CAS: 161480-96-2) EAS Electrophilic Aromatic Substitution (Halogenation at C5) SM->EAS NIS / NBS Amidation Amide Coupling (EDC/HOBt activation) SM->Amidation R-NH2, DIPEA CH_Act Directed C-H Activation (Rh-Catalyzed) SM->CH_Act [Cp*RhCl2]2, Ag2CO3 API1 5-Iodo/Bromo Intermediates (Cross-Coupling Precursors) EAS->API1 API2 Functionalized Benzamides (API Scaffolds) Amidation->API2 API3 Meta-Alkenylated Arenes (Traceless Directing) CH_Act->API3

Functionalization pathways of 2-Isopropyl-4-methoxybenzoic acid in organic synthesis.

Experimental Protocols & Self-Validating Workflows

The following protocols have been designed to ensure high fidelity, reproducibility, and self-validation at the bench.

Protocol A: Regioselective Halogenation (Synthesis of 5-Iodo-2-isopropyl-4-methoxybenzoic acid)

Causality: Introducing a halogen at the C5 position creates a handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions. Iodination is preferred over bromination when higher reactivity in palladium-catalyzed couplings is required [2.9]. The steric bulk of the C2-isopropyl group ensures exclusive C5 functionalization.

Step-by-Step Methodology:

  • Preparation: To a dry 100 mL round-bottom flask, add 2-Isopropyl-4-methoxybenzoic acid (1.0 eq, 5.0 mmol) and dissolve in 25 mL of anhydrous Acetonitrile (MeCN).

  • Activation: Add N-Iodosuccinimide (NIS) (1.05 eq, 5.25 mmol) in one portion. To accelerate the electrophilic attack, add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 eq). Reasoning: TFA protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.

  • Reaction: Stir the mixture at room temperature for 4-6 hours while protected from light to prevent radical-induced side reactions.

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine species. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System:

    • TLC: Observe the disappearance of the starting material (lower Rf​ ) and the appearance of a new, less polar spot (higher Rf​ ).

    • ¹H NMR (CDCl₃): The starting material exhibits two doublets and a doublet of doublets in the aromatic region. The successful C5-iodinated product will display two distinct singlets (for the C3 and C6 protons), definitively proving the para-relationship of the remaining aromatic protons and validating the regioselectivity.

Protocol B: Amide Bond Formation for Bioactive Scaffolds

Causality: The carboxylic acid moiety is a prime candidate for coupling with diverse amines to form benzamides, a ubiquitous motif in drug discovery. We utilize EDC/HOBt rather than converting to an acyl chloride to prevent the degradation of sensitive functional groups and to avoid racemization if chiral amines are employed.

Step-by-Step Methodology:

  • Activation: Under an inert argon atmosphere, dissolve 2-Isopropyl-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Coupling Agents: Add the substituted amine (1.1 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Reasoning: DIPEA neutralizes any amine hydrochlorides, ensuring the amine remains nucleophilic. HOBt reacts with the EDC-activated acid to form a stable, active ester intermediate, suppressing the formation of unreactive N-acylurea byproducts.

  • Initiation: Cool the flask to 0 °C. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Self-Validation System:

    • LC-MS: Confirm the presence of the desired product via the [M+H]+ molecular ion peak.

    • FTIR: Confirm the shift of the carbonyl stretch from ∼1680 cm−1 (carboxylic acid) to ∼1640 cm−1 (amide I band), alongside the appearance of an N-H stretch at ∼3300 cm−1 .

G Step1 Activation EDC/HOBt in DMF Step2 Amine Addition R-NH2 + DIPEA (0°C) Step1->Step2 Step3 Reaction Stir 12-24h (RT) Step2->Step3 Step4 Workup EtOAc Ext. / NaHCO3 Wash Step3->Step4 Step5 Validation LC-MS [M+H]+ & NMR Step4->Step5

Self-validating workflow for the synthesis of N-aryl amides via EDC/HOBt coupling.

Protocol C: Fujiwara-Moritani-Type Traceless Alkenylation

Causality: The carboxylic acid can act as a traceless directing group. In the presence of a Rhodium(III) catalyst, the carboxylate directs C-H activation to the ortho position (which is sterically hindered but electronically viable). Following the insertion of a terminal alkene, the molecule undergoes protodecarboxylation, resulting in a meta-alkenylated anisole derivative[1].

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, combine 2-Isopropyl-4-methoxybenzoic acid (0.2 mmol), a terminal alkene (e.g., 1-hexene, 0.6 mmol), and Silver Carbonate (Ag₂CO₃) (20 mol%). Reasoning: Ag₂CO₃ acts as the terminal oxidant necessary to regenerate the active Rh(III) catalytic species after the reductive elimination step.

  • Catalyst Addition: Add [Cp∗RhCl2​]2​ (5 mol%) and a suitable base (e.g., NaOAc, 0.4 mmol) in 1 mL of solvent (typically a mixture of DMF/t-Amyl alcohol).

  • Reaction: Seal the tube and heat to 110 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate the filtrate. Purify via flash column chromatography.

  • Self-Validation System:

    • GC-MS / NMR: The complete absence of the carboxylic acid proton ( ∼11.0 ppm ) and the appearance of multiplet alkene protons ( ∼6.0−6.5 ppm ) validates successful decarboxylative alkenylation.

Quantitative Data Summary

The following table summarizes the optimal parameters and expected outcomes for the functionalization workflows described above, providing a baseline for reaction scaling and optimization.

Reaction TypeReagents & CatalystsEquivalentsTemp (°C)Time (h)Expected Yield (%)
Amidation EDC, HOBt, DIPEA1.2, 1.2, 2.00 2512 - 2475 - 90
Halogenation (Iodination) NIS, TFA1.05, 0.1254 - 680 - 85
C-H Alkenylation (Traceless) [Cp∗RhCl2​]2​ , Ag₂CO₃0.05, 0.21101660 - 75
Directed Ortho-Metalation s-BuLi / TMEDA2.2, 2.2-782 - 465 - 80

References

  • First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Fujiwara‐Moritani‐Type Alkenylation Using a Traceless Directing Group Strategy: A Rare Example of C−C Bond Formation towards the C2‐Carbon of Terminal Alkenes PMC - National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Isopropyl-4-methoxybenzoic Acid

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 2-isopropyl-4-methoxybenzoic acid. We will explore the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 2-isopropyl-4-methoxybenzoic acid. We will explore the most common synthetic challenges and offer scientifically-grounded solutions to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing 2-isopropyl-4-methoxybenzoic acid on a laboratory scale?

There are two primary, well-established routes for this synthesis:

  • Grignard Reaction Pathway: This involves the formation of a Grignard reagent from a suitable halo-aromatic precursor (e.g., 1-bromo-2-isopropyl-4-methoxybenzene) followed by carboxylation with carbon dioxide (CO₂). This is often the most direct and reliable method for laboratory-scale synthesis.[1]

  • Friedel-Crafts Acylation followed by Oxidation: This two-step process begins with the Friedel-Crafts acylation of 4-isopropylanisole to form an intermediate ketone (2-acetyl-4-isopropylanisole). This ketone is then oxidized to the desired carboxylic acid, typically via a haloform reaction.[2][3]

Q2: Which synthetic route do you recommend for achieving the highest yield and purity?

For most lab-scale applications (< 50g), the Grignard Reaction Pathway is recommended.

  • Causality: This route is more convergent, directly converting the aryl halide to the carboxylic acid in a one-pot reaction (Grignard formation and quenching). This minimizes transfer losses and avoids the isolation of an intermediate. The primary byproduct, a biphenyl derivative, is non-polar and typically easy to separate from the acidic product via a simple acid-base extraction. The Friedel-Crafts route, while effective, introduces challenges in controlling regioselectivity and requires a separate, often harsh, oxidation step that can generate its own set of byproducts.

Q3: What are the critical safety precautions for synthesizing 2-isopropyl-4-methoxybenzoic acid?
  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric in some cases, and react violently with water and protic solvents. All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents: The use of anhydrous solvents, particularly diethyl ether or tetrahydrofuran (THF), is mandatory. These solvents are extremely flammable and can form explosive peroxides. Always use freshly opened anhydrous solvents or those purified through a solvent system.

  • Acidic/Basic Workups: The workup procedures involve strong acids and bases. These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quenching reactions can be highly exothermic and should be performed in an ice bath with slow, controlled additions.

Troubleshooting Guide 1: The Grignard Reaction Pathway

This is the most common and direct route. The overall workflow is visualized below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Workup cluster_2 Step 3: Purification A 1-Bromo-2-isopropyl-4-methoxybenzene + Mg Turnings C Initiation (Iodine/Heat) A->C Add B Anhydrous Ether/THF B->A D Reflux under Inert Atmosphere C->D Observe Exotherm E 2-Isopropyl-4-methoxyphenylmagnesium Bromide D->E Complete Formation G Pour Grignard Reagent onto Dry Ice E->G F Crushed Dry Ice (CO₂) F->G H Magnesium Carboxylate Salt G->H I Aqueous Acid Workup (e.g., HCl) H->I Hydrolyze J Crude Product Mixture I->J Liberate Acid K Acid-Base Extraction J->K L Recrystallization K->L M Pure 2-Isopropyl-4-methoxybenzoic Acid L->M G cluster_0 Step 1: Initial Separation cluster_1 Aqueous Layer cluster_2 Organic Layer cluster_3 Step 2: Final Purification A Crude Product Mixture (in Ether) B Add Aqueous Base (e.g., NaOH) A->B C Shake in Separatory Funnel B->C D Separate Layers C->D E Sodium 2-isopropyl-4-methoxybenzoate (Water Soluble) D->E I Biphenyl Byproduct Unreacted Starting Material (Ether Soluble) D->I F Cool in Ice Bath E->F G Add Aqueous Acid (e.g., HCl) F->G H Precipitate Crude Acid G->H K Filter Crude Precipitate H->K J Discard I->J L Recrystallize from Ethanol/Water K->L M Pure Crystalline Product L->M

Caption: Workflow for Acid-Base Extraction and Recrystallization.

Q7: After the acidic workup, my crude product is an oily, impure solid. How do I purify it effectively?

The most robust method is a combination of acid-base extraction and recrystallization. This exploits the acidic nature of your product to separate it from neutral organic impurities.

  • Principle of Separation: Your target molecule is a carboxylic acid. In a basic aqueous solution (pH > pKa), it will be deprotonated to form a water-soluble carboxylate salt. Neutral impurities, such as the biphenyl byproduct or unreacted aryl bromide, will remain in the organic solvent layer.

  • Recrystallization: This is the final step to remove minor impurities and obtain a highly pure, crystalline product. The principle is to dissolve the crude product in a minimum amount of a hot solvent, in which impurities are more soluble, and then allow the desired compound to crystallize upon cooling. [4]

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropyl-4-methoxybenzoic Acid via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 1-Bromo-2-isopropyl-4-methoxybenzene

  • Anhydrous diethyl ether (or THF)

  • Solid carbon dioxide (dry ice)

  • 6M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser (topped with a drying tube or inert gas line), a magnetic stir bar, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Grignard Initiation: To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine.

  • Reagent Preparation: In the dropping funnel, add a solution of 1-bromo-2-isopropyl-4-methoxybenzene (1.0 eq) dissolved in anhydrous diethyl ether.

  • Reaction: Add a small portion (~10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, bubble formation, and the solution turning cloudy gray. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture gently for an additional 30-60 minutes to ensure all the magnesium has reacted. Cool the flask to room temperature.

  • Carboxylation: In a separate large beaker, place a significant excess of crushed dry ice (~5 eq). Slowly pour the prepared Grignard reagent onto the dry ice with vigorous manual or mechanical stirring. The mixture will solidify.

  • Workup: Allow the excess CO₂ to sublime. Slowly and carefully quench the reaction by adding 6M HCl while stirring until the aqueous layer is acidic (test with pH paper) and all solids have dissolved. Perform this step in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification (Acid-Base): Combine all organic layers and extract the ether solution three times with 10% NaOH solution. The product will move into the aqueous basic layer.

  • Precipitation: Combine the aqueous basic extracts and cool them in an ice bath. Slowly acidify with 6M HCl until a white precipitate forms and the solution is strongly acidic (pH ~1-2).

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water. The crude product can be dried at this stage or taken directly to recrystallization. [4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common and effective solvent system for benzoic acids is an ethanol/water mixture.

  • Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Stolle, A., Szuppa, T., et al. (2011). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition.
  • ResearchGate. (n.d.). Reaction of Grignard with CO2. [Scientific Diagram].
  • Brainly.com. (2023). Which methods do not work to synthesize benzoic acid?.
  • University Department Handout. (n.d.). Grignard Reaction.
  • Sciencemadness Discussion Board. (2018). Benzoic Acid Synthesis options.
  • University Department Handout. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • University Department Handout. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • University Department Handout. (2006). Friedel-Crafts Acylation of Anisole.
  • University Department Handout. (n.d.). 13 Friedel-Crafts Acylation.
  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?.
  • Chem LibreTexts. (2025). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
  • YouTube. (2023). Organic Chemistry Friedel-Crafts Acylation of Anisole.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxybenzoic Acid.
  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems.
  • MeitY OLabs via YouTube. (2015). Purification of Benzoic Acid by Crystallization.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Isopropyl-4-methoxybenzoic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-isopropyl-4-methoxybenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-isopropyl-4-methoxybenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Introduction: The Synthetic Challenge

2-Isopropyl-4-methoxybenzoic acid and its derivatives are important intermediates in the synthesis of various pharmacologically active molecules. However, their synthesis can be challenging due to the sterically hindered nature of the target molecule.[1][2] The presence of a bulky isopropyl group ortho to the carboxylic acid functionality can significantly impact reaction kinetics and regioselectivity. This guide will explore common synthetic strategies and provide detailed protocols and troubleshooting advice to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-isopropyl-4-methoxybenzoic acid?

There are several viable synthetic pathways, each with its own advantages and disadvantages. The choice of method often depends on the starting materials available and the desired scale of the reaction.

  • Friedel-Crafts Acylation/Alkylation followed by Oxidation: This classic approach involves the acylation or alkylation of a suitable anisole derivative, followed by oxidation of the introduced alkyl group to a carboxylic acid. While a versatile method, it can sometimes suffer from poor regioselectivity and harsh reaction conditions.[3][4][5]

  • Grignard Reagent Carboxylation: This method involves the formation of a Grignard reagent from an appropriate aryl halide, which is then reacted with carbon dioxide to form the carboxylic acid.[6][7][8][9] This is a powerful technique for C-C bond formation but requires strictly anhydrous conditions and is sensitive to the presence of other functional groups.[7]

  • Directed Ortho-Metalation (DoM): This elegant strategy utilizes a directing group to achieve highly regioselective lithiation at the ortho position, followed by quenching with an electrophile.[10][11][12][13][14][15][16] For 4-methoxybenzoic acid derivatives, the methoxy and carboxylic acid groups can both act as directing groups.[13]

Q2: How can I improve the regioselectivity of the reaction to favor the 2-isopropyl isomer?

Achieving high regioselectivity is a critical challenge. Here are some key considerations:

  • Choice of Synthetic Route: Directed Ortho-Metalation (DoM) generally offers the highest degree of regioselectivity for this type of transformation.[16]

  • Steric Hindrance: The bulky isopropyl group can be introduced strategically. For instance, starting with a precursor that already contains the isopropyl group can simplify the reaction.

  • Catalyst and Ligand Selection: In palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the regiochemical outcome.[17][18][19]

Q3: What are the common side products, and how can I minimize their formation?

Side product formation is a common issue that can complicate purification and reduce yields.

  • Isomeric Benzoic Acids: In routes like Friedel-Crafts reactions, other isomers (e.g., 3-isopropyl-4-methoxybenzoic acid) can be formed. Optimizing reaction temperature and catalyst choice can help favor the desired isomer.

  • Over-alkylation or Acylation: In Friedel-Crafts reactions, poly-alkylation or -acylation can occur. Using a molar excess of the aromatic substrate can help minimize this.[3]

  • Products from Competing Reactions: In Grignard reactions, side products can arise from reactions with moisture or other electrophilic functional groups. Ensuring strictly anhydrous conditions is paramount.[7]

Q4: What are the best practices for purifying the final product?

The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) needs to be empirically determined.[20]

  • Column Chromatography: For complex mixtures or to remove closely related isomers, silica gel column chromatography can be employed.[21][22]

  • Acid-Base Extraction: The acidic nature of the carboxylic acid allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will precipitate the desired product.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-isopropyl-4-methoxybenzoic acid derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Grignard reagents are highly sensitive to moisture and air. Organolithium reagents are also pyrophoric and reactive. 2. Incorrect Reaction Temperature: Many organometallic reactions require low temperatures to prevent side reactions. 3. Poor Quality Starting Materials: Impurities in starting materials can inhibit the reaction.1. Use freshly prepared or titrated Grignard/organolithium reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the reaction temperature using an appropriate cooling bath (e.g., ice-water, dry ice/acetone). 3. Purify starting materials before use if necessary.
Incomplete Reaction 1. Insufficient Reaction Time: Some reactions, especially those involving sterically hindered substrates, may require longer reaction times. 2. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. 3. Catalyst Deactivation: The catalyst may have been deactivated by impurities or exposure to air.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC). Extend the reaction time if necessary. 2. Use a magnetic stirrer or mechanical stirrer to ensure efficient mixing. 3. Use fresh catalyst and ensure anhydrous and inert conditions.
Formation of Multiple Products 1. Lack of Regioselectivity: The reaction conditions may not be optimized to favor the desired isomer. 2. Side Reactions: Competing reaction pathways may be occurring. 3. Isomerization of Product: The product may be isomerizing under the reaction or workup conditions.1. Re-evaluate the synthetic strategy. Consider using a more regioselective method like Directed Ortho-Metalation. 2. Adjust reaction parameters such as temperature, solvent, and catalyst to disfavor side reactions. 3. Use milder workup conditions and purify the product promptly after isolation.
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Workup: This can occur during the extractive workup, making phase separation difficult. 2. Product is an Oil or Low-Melting Solid: This can make handling and purification by recrystallization challenging. 3. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate.1. Add a small amount of brine to the aqueous layer to help break the emulsion. Filtration through Celite can also be effective. 2. If the product is an oil, consider converting it to a solid salt (e.g., with an amine) for easier handling and purification. Alternatively, use column chromatography. 3. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase.

Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-Metalation (DoM)

This protocol outlines a general procedure for the synthesis of 2-substituted-4-methoxybenzoic acids, which can be adapted for the introduction of an isopropyl group.

Materials:

  • 4-Methoxybenzoic acid

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Iodopropane

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 4-methoxybenzoic acid (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (2.2 equivalents) followed by the dropwise addition of s-BuLi (2.2 equivalents). Stir the mixture at -78 °C for 1 hour.[10]

  • Electrophilic Quench: Slowly add 2-iodopropane (1.5 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Selectivity

This table summarizes the expected impact of key reaction parameters on the outcome of the synthesis.

ParameterEffect on YieldEffect on Selectivity (ortho vs. other isomers)Notes
Temperature Can have a significant impact. Higher temperatures may increase reaction rate but can also lead to more side products.Lower temperatures often favor the thermodynamically more stable product, which may or may not be the desired ortho isomer.Optimal temperature needs to be determined empirically for each specific reaction.
Base/Catalyst The choice of base in DoM or catalyst in Friedel-Crafts is critical for achieving high yields.In DoM, the choice of organolithium reagent and ligand (e.g., TMEDA) can influence regioselectivity.[10][11] In Friedel-Crafts, milder Lewis acids may improve selectivity.[3]The stoichiometry of the base/catalyst is also important.
Solvent Solvent polarity can influence reaction rates and the solubility of intermediates.The coordinating ability of the solvent can affect the aggregation state of organolithium reagents, thereby influencing their reactivity and selectivity.Anhydrous conditions are crucial for many of these reactions.
Reaction Time Longer reaction times are often required for sterically hindered substrates.Prolonged reaction times at elevated temperatures can sometimes lead to product isomerization or degradation.Reaction progress should be monitored to determine the optimal time.

Visualization

Diagram 1: General Workflow for Synthesis via Directed Ortho-Metalation

DoM_Workflow Start 4-Methoxybenzoic Acid Deprotonation Deprotonation with s-BuLi/TMEDA at -78 °C Start->Deprotonation OrthoLithiation Ortho-lithiated Intermediate Deprotonation->OrthoLithiation Electrophile Electrophilic Quench (e.g., 2-Iodopropane) OrthoLithiation->Electrophile Product 2-Isopropyl-4-methoxybenzoic Acid Electrophile->Product

Caption: Workflow for the synthesis of 2-isopropyl-4-methoxybenzoic acid via Directed ortho-Metalation.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality and Anhydrous Conditions Start->CheckReagents CheckTemp Verify Reaction Temperature Start->CheckTemp CheckTime Monitor Reaction Over Time Start->CheckTime CheckPurity Analyze for Side Products (TLC, GC-MS, NMR) CheckReagents->CheckPurity CheckTemp->CheckPurity CheckTime->CheckPurity Optimize Optimize Reaction Conditions (Solvent, Catalyst, etc.) CheckPurity->Optimize

Caption: A logical approach to troubleshooting common issues in the synthesis.

Analytical Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic chemical shifts and coupling patterns of the aromatic protons and the isopropyl group provide definitive structural information.[23]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the reaction.[24]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the ether (C-O stretch).

Conclusion

The synthesis of 2-isopropyl-4-methoxybenzoic acid derivatives presents several challenges, primarily due to steric hindrance. However, by carefully selecting the synthetic route and optimizing reaction conditions, these challenges can be overcome. This guide provides a comprehensive resource for researchers to troubleshoot common issues and successfully synthesize these valuable compounds. Adherence to the principles of scientific integrity, including careful experimental design and thorough characterization of products, is paramount for achieving reliable and reproducible results.

References

  • Biscoe, M. R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Leroux, F., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. [Link]

  • Leroux, F., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3. Organic Chemistry Portal. [Link]

  • Leroux, F., et al. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry. [Link]

  • Snieckus, V. (2003). Directed (ortho)
  • Biscoe, M. R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC. [Link]

  • BenchChem. (2026). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. BenchChem.
  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • BenchChem. (2025).
  • Leroux, F., et al. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles. BenchChem.
  • Kareem, A. Preparing Carboxylic Acids. Mustansiriya University.
  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. JoVE. [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. SCIRP. [Link]

  • Wentz, M. A., et al. (2022). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Journal of Chemical Education. [Link]

  • University of Wisconsin-Madison. (n.d.).
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  • Scribd. (n.d.). Carboxylation of Grignard Reagents. Scribd. [Link]

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  • LookChem. (n.d.). 4-Isopropyl-2-methoxybenzoic acid. LookChem. [Link]

  • Gholampour, N., et al. (2018). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. [Link]

  • M. Daa, D., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. [Link]

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  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. ResearchGate. [Link]

  • Bouyahya, A., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. PMC. [Link]

  • NIST. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. NIST WebBook. [Link]

  • Bhogala, B. R., et al. (2008). Sterically Hindered Aromatic Tethered Carboxylic Acids: What is the Critical Length of the Tether for Adoption of Centrosymmetric Dimer Synthon?. Crystal Growth & Design. [Link]

  • Google Patents. (n.d.). JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
  • Peña-Cabrera, E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]

  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Isopropyl-4-methoxybenzoic Acid and 4-Methoxybenzoic Acid

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development and chemical research. It provides a comprehensive comparison of the chemical reactivity of 2-isopropyl-4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development and chemical research. It provides a comprehensive comparison of the chemical reactivity of 2-isopropyl-4-methoxybenzoic acid and 4-methoxybenzoic acid, supported by mechanistic insights and experimental considerations.

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid, is a well-characterized benzoic acid derivative with a methoxy group at the para-position.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and polymers.[1][3] Its chemical behavior is primarily dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

2-Isopropyl-4-methoxybenzoic acid introduces an additional bulky isopropyl group at the ortho-position to the carboxylic acid. This structural modification significantly alters the molecule's electronic and steric profile, leading to distinct differences in reactivity compared to its simpler counterpart. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes.

Molecular Structure and Physicochemical Properties

A foundational understanding of the structural and electronic properties of each molecule is essential to comprehend their reactivity differences.

Property2-Isopropyl-4-methoxybenzoic acid4-Methoxybenzoic acidSource(s)
Molecular Formula C₁₁H₁₄O₃C₈H₈O₃[4][5][6]
Molecular Weight 194.23 g/mol 152.15 g/mol [4][6]
IUPAC Name 4-methoxy-2-(propan-2-yl)benzoic acid4-methoxybenzoic acid[2][5]
CAS Number 161480-96-2100-09-4[4][6]

The key structural difference is the presence of the isopropyl group at the C2 position in 2-isopropyl-4-methoxybenzoic acid.

Comparative Reactivity Analysis

The reactivity of these two molecules can be dissected by considering three primary areas: reactions involving the carboxylic acid group, electrophilic aromatic substitution on the benzene ring, and the influence of steric hindrance.

Acidity of the Carboxylic Acid

The acidity of a substituted benzoic acid is influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups generally decrease acidity by destabilizing the resulting carboxylate anion, while electron-withdrawing groups increase acidity by stabilizing it.[7][8]

  • 4-Methoxybenzoic Acid : The methoxy group at the para-position exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+R or +M) due to the delocalization of oxygen's lone pairs into the aromatic ring.[9] The resonance effect dominates, leading to an overall electron-donating character. This donation of electron density destabilizes the benzoate anion, making 4-methoxybenzoic acid a weaker acid (pKa ≈ 4.47) than unsubstituted benzoic acid (pKa ≈ 4.20).[7][10][11]

  • 2-Isopropyl-4-methoxybenzoic Acid : This molecule features two electron-donating groups. The methoxy group at the para-position acts as described above. The isopropyl group at the ortho-position is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.[12] Furthermore, ortho-substituted benzoic acids often exhibit an "ortho-effect," where they are unexpectedly more acidic than their meta and para isomers, regardless of the substituent's electronic nature.[13][14][15] This is attributed to a combination of steric and electronic factors, where the ortho-substituent forces the carboxylic acid group out of the plane of the benzene ring, disrupting coplanarity and influencing the stability of the carboxylate anion.[13] Therefore, while both the methoxy and isopropyl groups are electron-donating, the ortho-effect from the isopropyl group is expected to increase the acidity of 2-isopropyl-4-methoxybenzoic acid relative to what would be predicted based on electronic effects alone.

Reactivity of the Carboxylic Acid Group (e.g., Esterification)

Reactions at the carboxylic acid group, such as Fischer esterification, are sensitive to both electronic and steric effects.

  • Electronic Effects : The rate of acid-catalyzed esterification is enhanced by increasing the electrophilicity of the carbonyl carbon.[16] Since both the methoxy and isopropyl groups are electron-donating, they slightly reduce the electrophilicity of the carbonyl carbon in both molecules compared to unsubstituted benzoic acid.

  • Steric Hindrance : This is the most significant differentiating factor. The bulky isopropyl group in the ortho-position of 2-isopropyl-4-methoxybenzoic acid creates substantial steric hindrance around the carboxylic acid functionality.[12][17] This bulkiness impedes the approach of a nucleophile, such as an alcohol, to the carbonyl carbon. Consequently, esterification of 2-isopropyl-4-methoxybenzoic acid is expected to be significantly slower than that of 4-methoxybenzoic acid , where the carboxylic acid group is sterically unhindered.[16][18] For reactions involving the formation of an acyl chloride or amide, similar steric hindrance would be observed.

Electrophilic Aromatic Substitution (e.g., Nitration)

Electrophilic aromatic substitution (SEAr) reactions are governed by the directing and activating/deactivating effects of the substituents on the aromatic ring.[19]

  • 4-Methoxybenzoic Acid :

    • Directing Effects : The methoxy group is a strong activating, ortho, para-director due to its potent +R effect.[1][12] The carboxylic acid group is a deactivating, meta-director.[8][20] The powerful activating effect of the methoxy group dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5).

    • Reactivity : The benzene ring is activated towards electrophilic attack due to the electron-donating nature of the methoxy group.[1] Nitration of 4-methoxybenzoic acid, for instance, typically occurs at the C3 position (ortho to the methoxy group and meta to the carboxylic acid group).[21]

  • 2-Isopropyl-4-methoxybenzoic Acid :

    • Directing Effects : This molecule has three substituents influencing the regioselectivity. The methoxy group directs to the C3 and C5 positions. The isopropyl group, a weak activator, also directs ortho and para (to C3 and C5). The carboxylic acid directs meta (to C3 and C5). All three groups, therefore, direct an incoming electrophile to the C3 and C5 positions.

    • Steric Hindrance : The large isopropyl group at the C2 position will sterically hinder the adjacent C3 position.[22][23] Consequently, electrophilic attack is more likely to occur at the less sterically hindered C5 position.

    • Reactivity : The combined electron-donating effects of the methoxy and isopropyl groups make the aromatic ring of 2-isopropyl-4-methoxybenzoic acid more activated and thus more reactive towards electrophilic substitution than 4-methoxybenzoic acid. However, the regioselectivity will be strongly influenced by sterics.

Experimental Protocols

To provide a practical comparison, the following are generalized protocols for two common reaction types.

Protocol 1: Comparative Fischer Esterification

This experiment aims to compare the rate of ester formation, highlighting the impact of steric hindrance.

Methodology:

  • Reaction Setup : In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 10 mmol) of either 2-isopropyl-4-methoxybenzoic acid or 4-methoxybenzoic acid.

  • Reagent Addition : To each flask, add an excess of a primary alcohol, such as methanol (e.g., 20 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).[16][24][25]

  • Reaction : Heat both mixtures to reflux for a set period (e.g., 2 hours).

  • Monitoring : Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction period, allow the mixtures to cool. Quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.[3][16]

  • Analysis : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product yield and purity by Gas Chromatography (GC) or ¹H NMR spectroscopy. The relative conversion rates will provide a direct comparison of reactivity.

Protocol 2: Comparative Nitration

This experiment compares the reactivity and regioselectivity of electrophilic aromatic substitution.

Methodology:

  • Substrate Preparation : In two separate flasks, dissolve equimolar amounts (e.g., 5 mmol) of either 2-isopropyl-4-methoxybenzoic acid or 4-methoxybenzoic acid in concentrated sulfuric acid at 0 °C.[20][26]

  • Nitrating Mixture : Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature low.[26]

  • Reaction : Slowly add the nitrating mixture dropwise to each of the substrate solutions, maintaining the temperature below 10 °C.[20]

  • Reaction Time : Stir the reactions at 0-10 °C for a specified time (e.g., 30 minutes).

  • Quenching : Pour each reaction mixture over crushed ice to precipitate the nitrated product.[26]

  • Isolation and Analysis : Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.[26] Determine the yield and analyze the product distribution using ¹H NMR or GC-MS to identify the isomers formed.

Visualizing the Reactivity Logic

The following diagrams illustrate the key factors influencing the reactivity of both compounds.

G cluster_0 4-Methoxybenzoic Acid Reactivity cluster_1 2-Isopropyl-4-methoxybenzoic Acid Reactivity 4MBA 4-Methoxybenzoic Acid 4MBA_COOH Carboxylic Acid Group (Unhindered) 4MBA->4MBA_COOH 4MBA_Ring Aromatic Ring 4MBA->4MBA_Ring Esterification_Fast Esterification_Fast 4MBA_COOH->Esterification_Fast Fast Nucleophilic Attack 4MBA_OMe p-Methoxy (+R > -I) (Activating, o,p-directing) 4MBA_Ring->4MBA_OMe 4MBA_COOH_group -COOH (-I, -R) (Deactivating, m-directing) 4MBA_Ring->4MBA_COOH_group EAS_4MBA EAS_4MBA 4MBA_Ring->EAS_4MBA Electrophilic Attack at C3/C5 2iP4MBA 2-Isopropyl-4-methoxybenzoic Acid 2iP4MBA_COOH Carboxylic Acid Group (Sterically Hindered) 2iP4MBA->2iP4MBA_COOH 2iP4MBA_Ring Aromatic Ring 2iP4MBA->2iP4MBA_Ring Esterification_Slow Esterification_Slow 2iP4MBA_COOH->Esterification_Slow Slow Nucleophilic Attack 2iP4MBA_OMe p-Methoxy (+R) (Activating, o,p-directing) 2iP4MBA_Ring->2iP4MBA_OMe 2iP4MBA_iPr o-Isopropyl (+I, Steric Bulk) (Activating, o,p-directing) 2iP4MBA_Ring->2iP4MBA_iPr 2iP4MBA_COOH_group -COOH (-I, -R) (Deactivating, m-directing) 2iP4MBA_Ring->2iP4MBA_COOH_group EAS_2iP4MBA EAS_2iP4MBA 2iP4MBA_Ring->EAS_2iP4MBA Electrophilic Attack (Preferentially at C5 due to sterics)

Caption: A flowchart comparing the structural features and resulting reactivity pathways for both acids.

Summary and Conclusion

The introduction of an ortho-isopropyl group creates significant and predictable differences in the reactivity of 2-isopropyl-4-methoxybenzoic acid compared to 4-methoxybenzoic acid.

Reaction Type4-Methoxybenzoic Acid2-Isopropyl-4-methoxybenzoic AcidPrimary Reason for Difference
Acidity Weaker acid than benzoic acidAcidity enhanced by the "ortho-effect"Steric and electronic influence of the ortho-isopropyl group.
Carboxylic Acid Reactions (e.g., Esterification) Relatively fast reactionSignificantly slower reactionSteric hindrance from the ortho-isopropyl group impeding nucleophilic attack.
Electrophilic Aromatic Substitution Activated ring, substitution at C3/C5More activated ring, substitution preferentially at C5The combined activating effects of methoxy and isopropyl groups, with regioselectivity controlled by the steric bulk of the isopropyl group.

References

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Available from: [Link]

  • PubChem. 4-Methoxybenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Stack Exchange. (2020, August 10). Why do electron donating groups decrease the acidity of aromatic carboxylic acids? Available from: [Link]

  • Quora. (2019, November 17). Why is the acidity of p-methoxybenzoic acid more acidic than p-hydroxybenzoic acid? Available from: [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. Available from: [Link]

  • Wikipedia. p-Anisic acid. Available from: [Link]

  • Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-848. Available from: [Link]

  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • PubChemLite. 2-isopropyl-4-methoxybenzoic acid (C11H14O3). Available from: [Link]

  • NIST. Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

  • DePaul University. (2011, August 1). CHEM254 Experiment 06 Synthesis of Novel Esters. Available from: [Link]

  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. Available from: [Link]

  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Available from: [Link]

  • Quora. (2017, April 6). Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid? Available from: [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • University of California, Irvine. Fischer Esterification Procedure. Available from: [Link]

  • Chakravarti, S. N., Ganapati, K., & Aravamudhachari, S. (1937). 28. Nitration of m-Methoxycinnamic Acid. Journal of the Chemical Society (Resumed), 171-172. Available from: [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1386-1393. Available from: [Link]

  • PubChem. 2-Isopropyl-4-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 4-Methoxybenzoic acid, isopropyl ester. NIST Chemistry WebBook. Available from: [Link]

  • HCPG College. Acidity of Carboxylic Acids. Available from: [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]

  • Unknown. Electrophilic Aromatic Substitution (EAS)SEAr. Available from: [Link]

  • ResearchGate. Some Steric Effects of the Isopropyl Group in Organosilicon Compounds. Available from: [Link]

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Comparative

A Comparative Guide to the Validation of GC-MS Methods for 2-Isopropyl-4-methoxybenzoic Acid

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes is the bedrock of credible results. This guide provides an in-depth, technical comparison and validatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes is the bedrock of credible results. This guide provides an in-depth, technical comparison and validation protocol for the analysis of 2-Isopropyl-4-methoxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the entire analytical lifecycle, from the rationale behind method development choices to a rigorous validation strategy grounded in international regulatory standards. This document moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring a self-validating and trustworthy methodology.

The Analytical Challenge: Why 2-Isopropyl-4-methoxybenzoic Acid Requires a Specialized Approach

2-Isopropyl-4-methoxybenzoic acid is a carboxylic acid. Molecules in this class present a distinct challenge for Gas Chromatography. Due to the polar carboxyl group (-COOH), these compounds exhibit strong intermolecular hydrogen bonding. This leads to low volatility and poor thermal stability, making them unsuitable for direct injection into a hot GC inlet, where they may degrade or fail to elute from the column.[1][2]

To overcome this, derivatization is not merely a suggestion but a necessity.[2] This chemical modification process converts the polar analyte into a more volatile and thermally stable derivative that is "GC-amenable". The most common and effective strategies for carboxylic acids are silylation and alkylation (esterification).[3] For this guide, we will focus on silylation, a robust and widely used technique.

The Silylation Rationale

Silylation replaces the active acidic proton of the carboxyl group with a non-polar silyl group, typically a trimethylsilyl (TMS) group.[2][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are highly effective for this purpose. The resulting TMS-ester of 2-Isopropyl-4-methoxybenzoic acid is significantly more volatile and less prone to thermal degradation, leading to improved peak shape and sensitivity.

cluster_0 Derivatization Reaction Analyte 2-Isopropyl-4-methoxybenzoic Acid (Polar, Low Volatility) Reagent + BSTFA w/ 1% TMCS (Silylating Agent) Analyte->Reagent Heat Heat (e.g., 70°C, 30 min) Reagent->Heat Product TMS-ester Derivative (Non-polar, Volatile) Heat->Product

Caption: Silylation of 2-Isopropyl-4-methoxybenzoic Acid for GC-MS analysis.

Proposed GC-MS Method for Analysis

The following is a robust starting point for developing a method to analyze the TMS-derivatized 2-Isopropyl-4-methoxybenzoic acid. Optimization may be required based on the specific sample matrix and instrumentation.

Experimental Protocol: Sample Derivatization
  • Drying: Ensure the sample extract containing 2-Isopropyl-4-methoxybenzoic acid is completely dry. Silylating reagents are highly sensitive to moisture.[3] This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in a small volume (e.g., 100 µL) of an anhydrous solvent like pyridine or acetonitrile.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS. The 2:1 ratio of derivatizing reagent to solvent is a common starting point.[3]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete reaction.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Table 1: Proposed GC-MS Instrumental Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column ideal for separating a wide range of derivatized organic compounds.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Inlet Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program Start 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A typical program that separates analytes based on boiling point and allows for column bake-out.[4]
MS System Agilent 7250 GC/Q-TOF or equivalentProvides high sensitivity and mass accuracy.
Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[5]
MS Source Temp. 230°CStandard temperature to maintain ion source cleanliness.
MS Quad Temp. 150°CStandard temperature to ensure consistent mass filtering.
Acquisition Scan (m/z 50-550) & SIMScan mode for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity during quantification.

The Validation Framework: A Self-Verifying System

Method validation provides documented evidence that a method is suitable for its intended purpose.[6] We will follow the internationally recognized ICH Q2(R2) guidelines.[7][8]

Caption: Workflow for the validation of a GC-MS analytical method.

Validation Parameters & Protocols

For each parameter, a clear experimental protocol is provided to ensure the method's trustworthiness.

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical signal is unequivocally from the analyte of interest, without interference from the matrix (e.g., plasma, excipients), impurities, or degradation products.[6][9]

  • Protocol:

    • Analyze a blank matrix sample (devoid of the analyte).

    • Analyze a sample of the analyte standard.

    • Analyze a matrix sample spiked with the analyte.

    • Verification: Compare the chromatograms. The blank should show no peak at the retention time of the analyte. The spiked sample should show a clean peak at the expected retention time with the expected mass spectrum.

2. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the analyte and the instrument's response over a defined range.[6]

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of 2-Isopropyl-4-methoxybenzoic acid.

    • Analyze each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Verification: Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[8][9]

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value. This is typically assessed via recovery studies.[9]

  • Protocol:

    • Prepare samples by spiking the matrix at three concentration levels (low, medium, high) across the linear range.

    • Analyze a minimum of three replicates at each level.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Verification: The mean recovery should be within an acceptable range, typically 98-102% for assays.[8][9]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[6][7]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Verification: Express the results as the Relative Standard Deviation (%RSD). For an assay, the %RSD should typically be ≤ 2%.[7][9]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[7]

  • Protocol:

    • These are typically determined based on the signal-to-noise ratio (S/N).

    • Analyze samples with decreasing concentrations of the analyte.

    • Verification: LOD is commonly established at an S/N ratio of 3:1, while LOQ is established at an S/N ratio of 10:1.[9]

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

  • Protocol:

    • Introduce small variations to parameters like inlet temperature (±5°C), oven ramp rate (±1°C/min), and carrier gas flow (±0.1 mL/min).

    • Analyze samples under these modified conditions.

    • Verification: The system suitability parameters (e.g., peak shape, retention time) should remain within acceptable limits, demonstrating the method is robust.

Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH Q2)
Validation ParameterAcceptance CriterionSource
Specificity No interference at the analyte's retention time.[6][9]
Linearity (R²) ≥ 0.999[8][9]
Accuracy (% Recovery) 98 - 102%[8][9]
Precision (%RSD) ≤ 2%[7][9]
LOD (S/N Ratio) 3:1[9]
LOQ (S/N Ratio) 10:1[9]
Robustness No significant impact on results from minor changes.[6][7]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, it is not the only option. High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors, is a common alternative.[8][10] The choice depends on the specific analytical requirements.

Table 3: GC-MS vs. HPLC for 2-Isopropyl-4-methoxybenzoic Acid Analysis
FeatureGC-MS (with Derivatization)HPLC-UV / LC-MS/MS
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase based on polarity.[11]
Sample Volatility Required; achieved via derivatization.Not required; ideal for non-volatile or thermally labile compounds.[11][12][13]
Sample Prep More complex; requires derivatization step.Simpler; often requires only protein precipitation or liquid-liquid extraction.[14]
Sensitivity High, especially in SIM mode.Very high for LC-MS/MS (often higher than GC-MS); moderate for HPLC-UV.[4][12]
Selectivity High; mass fragmentation provides structural info.High for LC-MS/MS; moderate for HPLC-UV, dependent on chromatographic resolution.
Cost Moderate to high.Moderate (HPLC-UV) to very high (LC-MS/MS).[12]
Best Suited For Applications where high resolution and structural confirmation are key.High-throughput analysis, quantification in complex biological matrices (LC-MS/MS), or routine QC where high sensitivity is not needed (HPLC-UV).[14]

Conclusion

The validation of a GC-MS method for 2-Isopropyl-4-methoxybenzoic acid is a systematic process that ensures the generation of accurate, precise, and reliable data. The necessity of derivatization adds a critical step to sample preparation but enables the use of GC-MS's high resolving power and selectivity. By adhering to the validation framework outlined in this guide, which is built upon established ICH principles, researchers can develop a robust and trustworthy method. When compared to HPLC-based methods, GC-MS offers a compelling alternative, particularly when structural confirmation and high resolution are paramount. The ultimate choice of methodology should be guided by the specific needs of the study, including required sensitivity, sample matrix complexity, and available resources.

References

  • Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
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  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
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  • Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. SciELO.
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  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific.
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples?
  • HPLC vs GC: Wh
  • Development and validation of the GC-MS method for the determination of vol
  • A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods. Benchchem.
  • A Comparative Guide to the Quantitative Validation of 4-Methoxybenzoic Acid in Complex Biological M
  • A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. Benchchem.

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Validation

Benchmarking 2-Isopropyl-4-methoxybenzoic Acid: A Comparative Guide on Steric and Electronic Effects

In rational drug design and synthetic development, the specific substitution pattern on a benzoic acid core drastically alters its physicochemical properties, reactivity, and pharmacokinetic profile. 2-Isopropyl-4-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

In rational drug design and synthetic development, the specific substitution pattern on a benzoic acid core drastically alters its physicochemical properties, reactivity, and pharmacokinetic profile. 2-Isopropyl-4-methoxybenzoic acid presents a highly specialized building block. By benchmarking it against standard alternatives—unsubstituted benzoic acid, 4-methoxybenzoic acid, and 2-isopropylbenzoic acid—researchers can precisely isolate the contributions of steric hindrance and electron density.

This guide provides an in-depth technical comparison, mechanistic insights, and self-validating experimental protocols to evaluate the performance of these compounds in synthetic workflows.

Physicochemical Profiling & Structural Benchmarks

To understand the behavior of 2-Isopropyl-4-methoxybenzoic acid, we must first establish the baseline metrics of its constituent structural features. The table below summarizes the quantitative data across the four benchmarked compounds.

CompoundCAS NumberMolecular WeightSubstitution PatternKey Structural FeatureLogP (Predicted)
Benzoic Acid 65-85-0[1]122.12 g/mol NoneBaseline standard~1.87
4-Methoxybenzoic Acid 100-09-4152.15 g/mol para-Methoxy+R electron donation~2.10
2-Isopropylbenzoic Acid 2438-04-2[2]164.20 g/mol ortho-IsopropylSteric hindrance~3.20
2-Isopropyl-4-methoxybenzoic Acid 161480-96-2[3]194.23 g/mol ortho-Iso, para-OMeCombined steric & electronic~3.45

Mechanistic Insights: Causality of Reactivity

The reactivity of 2-Isopropyl-4-methoxybenzoic acid in standard coupling reactions (e.g., esterification, amidation) is governed by a dual-axis of inhibition compared to standard benzoic acid:

  • The Ortho Effect (Steric Shielding): The bulky isopropyl group at the ortho position creates a physical blockade around the carboxylate carbon. This steric hindrance severely impedes the trajectory of incoming nucleophiles, increasing the activation energy required for the formation of the tetrahedral intermediate.

  • The Para Effect (Electronic Deactivation): The methoxy group is a strong electron-donating group via resonance (+R effect). By pushing electron density into the aromatic ring and subsequently to the carbonyl carbon, it reduces the electrophilicity of the carbonyl center. This makes the acid a weaker proton donor (higher pKa) and less susceptible to nucleophilic attack.

G Compound 2-Isopropyl-4-methoxybenzoic acid Ortho ortho-Isopropyl Group (Steric Bulk) Compound->Ortho Para para-Methoxy Group (Electron Donating, +R) Compound->Para StericEffect Shields Carbonyl Carbon Blocks Nucleophilic Trajectory Ortho->StericEffect ElectronicEffect Increases Electron Density Decreases Electrophilicity Para->ElectronicEffect Outcome1 Slower Coupling Kinetics (Requires Catalytic Activation) StericEffect->Outcome1 ElectronicEffect->Outcome1 Outcome2 Higher pKa (Weaker Acid) ElectronicEffect->Outcome2

Fig 1: Mechanistic pathway detailing how steric and electronic effects dictate reactivity.

Experimental Methodologies

To objectively benchmark the performance of these acids, we employ two self-validating experimental protocols.

Protocol 1: Comparative Steglich Esterification Kinetics

This protocol measures the rate of esterification to quantify the impact of steric hindrance. We utilize the Steglich esterification (DCC/DMAP) because 4-dimethylaminopyridine (DMAP) acts as an essential acyl transfer catalyst. DMAP attacks the O-acylisourea intermediate to form a highly exposed, electrophilic N-acylpyridinium species, which is critical for overcoming the ortho-isopropyl steric shield.

Self-Validating Mechanism: An internal standard (Biphenyl) is added to the reaction mixture. By analyzing the ratio of the product peak area to the internal standard peak area via HPLC, the data becomes immune to variations in injection volume or solvent evaporation.

Step-by-Step Workflow:

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of the target benzoic acid and 1.0 mmol of benzyl alcohol in 10 mL of anhydrous dichloromethane (DCM).

  • Internal Standard: Add exactly 0.5 mmol of Biphenyl (internal standard) to the solution.

  • Catalyst Addition: Cool the mixture to 0 °C and add 0.1 mmol (10 mol%) of DMAP.

  • Activation: Dropwise, add a solution of 1.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) in 5 mL DCM.

  • Kinetic Sampling: Stir the reaction at room temperature. Withdraw 50 µL aliquots at t=10,30,60,120,and 240 minutes.

  • Quenching & Analysis: Immediately dilute each aliquot in 1 mL of acetonitrile, filter through a 0.22 µm PTFE syringe filter (to remove the DCU byproduct), and inject into a Reverse-Phase HPLC (C18 column, 254 nm UV detection).

Workflow Step1 Step 1: Reagent Prep Acid + Alcohol + Internal Std in DCM Step2 Step 2: Catalyst Addition Add 0.1 eq DMAP at 0°C Step1->Step2 Step3 Step 3: DCC Activation Dropwise addition of 1.1 eq DCC Step2->Step3 Step4 Step 4: Kinetic Sampling Aliquots at t=10, 30, 60, 120, 240 min Step3->Step4 Step5 Step 5: HPLC Analysis Normalize peaks to Internal Standard Step4->Step5

Fig 2: Self-validating Steglich esterification workflow with internal standard normalization.

Protocol 2: Lipophilicity (LogP) Determination via RP-HPLC

The isopropyl group significantly enhances the lipophilicity of the molecule, a critical parameter for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. We benchmark LogP using the OECD Test Guideline 117 (HPLC method).

Step-by-Step Workflow:

  • Calibration: Inject a mixture of reference standards with known LogP values (e.g., phenol, acetophenone, toluene, chlorobenzene) into an HPLC equipped with a C18 column.

  • Mobile Phase: Use an isocratic elution of Methanol/Water (70:30 v/v) buffered to pH 3.0 (to ensure the carboxylic acids remain fully unionized).

  • Retention Factor ( k ): Calculate the capacity factor for each standard: k=(tr​−t0​)/t0​ , where t0​ is the dead time (measured using uracil).

  • Standard Curve: Plot log(k) versus the known LogP of the reference standards to generate a linear regression equation.

  • Sample Measurement: Inject the four benchmarked benzoic acids, calculate their respective log(k) values, and extrapolate their LogP from the calibration curve.

Data Analysis & Performance Benchmarking

When executing the protocols above, researchers will observe distinct performance tiers:

  • Kinetic Conversion Rates: Benzoic acid[1] will reach >95% conversion within 30 minutes. 4-Methoxybenzoic acid follows closely, slightly retarded by its electronic deactivation. However, 2-Isopropylbenzoic acid[2] and 2-Isopropyl-4-methoxybenzoic acid[3] will show a marked decrease in reaction velocity, often requiring 4 to 6 hours to reach completion. The combined steric and electronic effects in 2-Isopropyl-4-methoxybenzoic acid make it the most resistant to nucleophilic attack, necessitating the use of hyper-nucleophilic catalysts like DMAP or converting the acid to a highly reactive acyl chloride prior to coupling.

  • Lipophilicity (LogP): The inclusion of the ortho-isopropyl group dramatically shifts the partition coefficient. While benzoic acid and 4-methoxybenzoic acid are relatively hydrophilic (LogP ~1.8 - 2.1), 2-Isopropyl-4-methoxybenzoic acid partitions heavily into the organic phase (LogP > 3.4). This makes it an excellent candidate for drug discovery programs aiming to increase blood-brain barrier (BBB) penetration or cellular membrane permeability.

References

  • 4-Methoxybenzoic Acid (CID 7478) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Benzoic Acid (CID 243) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 2-Isopropylbenzoic Acid (CID 17099) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Comparative

Validating the purity of synthesized 2-Isopropyl-4-methoxybenzoic acid

Comprehensive Guide to Validating the Purity of Synthesized 2-Isopropyl-4-methoxybenzoic Acid: A Comparative Analytical Approach Introduction 2-Isopropyl-4-methoxybenzoic acid (CAS No. 161480-96-2) is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Validating the Purity of Synthesized 2-Isopropyl-4-methoxybenzoic Acid: A Comparative Analytical Approach

Introduction

2-Isopropyl-4-methoxybenzoic acid (CAS No. 161480-96-2) is a highly specialized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule presents a unique electronic and steric environment: the bulky ortho-isopropyl group restricts the rotation of the carboxylate plane, while the para-methoxy group donates electron density via resonance.

Standard commercial suppliers typically offer this compound at a nominal purity of ~97%[1]. However, pharmaceutical applications demand a high-purity synthesized grade (≥99.5%) to prevent regioisomeric impurities from propagating through downstream coupling reactions. Validating this high purity requires moving beyond traditional titration—which is compromised by the molecule's shifted pKa and steric hindrance—and employing a robust, multimodal analytical strategy.

Section 1: Comparative Analysis of Analytical Alternatives

To establish a self-validating analytical framework, we must compare the performance of modern spectroscopic and chromatographic techniques. Relying on a single method leaves blind spots; therefore, an orthogonal approach is required to meet rigorous regulatory standards.

Table 1: Comparison of Analytical Alternatives for Purity Validation

Analytical MethodologyMechanism of ActionPrimary AdvantagesLimitationsSuitability for CAS 161480-96-2
HPLC-UV Reverse-phase separation based on hydrophobicity.High resolution of regioisomers; excellent for impurity profiling.Requires a high-purity reference standard for absolute quantification.High. Ideal for routine batch-to-batch relative purity checks and identifying structural isomers.
1H-qNMR Signal integration is directly proportional to the number of protons.Enables 2[2].Lower sensitivity for trace impurities (<0.1%).Gold Standard. Best for certifying the absolute mass fraction of the primary reference standard.
GC-MS Volatilization and mass-to-charge separation.Identifies volatile impurities and residual solvents.Requires derivatization (e.g., silylation) of the carboxylic acid to prevent column tailing.Moderate. Used strictly as an orthogonal check for volatile byproducts.

Section 2: Product Performance: High-Purity vs. Standard Commercial Grade

To demonstrate the necessity of advanced purification and validation, we compared a synthesized High-Purity Grade against a Standard Commercial Alternative. The data below highlights how trace impurities in lower-grade materials can compromise downstream API synthesis.

Table 2: Performance and Impurity Profile Comparison

ParameterStandard Commercial Grade (Nominal 97%)High-Purity Synthesized GradeImpact on Downstream Synthesis
Absolute Assay (qNMR) 96.8%>99.6%Low purity skews stoichiometric calculations, leading to incomplete API coupling reactions.
Regioisomeric Impurities ~1.5% (e.g., 3-isopropyl isomer)Not Detected (<0.05%)Isomers react similarly to the target, forming inseparable, structurally related API impurities.
Residual Solvents 0.8% (Ethyl Acetate / Hexane)<0.1%Trace solvents can poison sensitive organometallic catalysts used in subsequent steps.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems compliant with3[3].

Protocol 1: HPLC-UV Method for Impurity Profiling

Causality & Design: 2-Isopropyl-4-methoxybenzoic acid contains an ionizable carboxylic acid. If analyzed in a neutral mobile phase, it will partially ionize, leading to peak splitting and severe tailing. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we suppress ionization (lowering the pH below the analyte's pKa), ensuring the molecule remains completely protonated and lipophilic. This yields sharp, symmetrical peaks on a C18 column.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the synthesized 2-Isopropyl-4-methoxybenzoic acid in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1 mg/mL stock solution.

  • Column Selection: Equip the system with a C18 reverse-phase column (150 mm x 4.6 mm, 3 µm particle size) to maximize hydrophobic interactions with the isopropyl moiety.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Elution: Start at 30% B, ramp to 90% B over 15 minutes at a flow rate of 1.0 mL/min. This gradient ensures that polar impurities elute early, while the highly lipophilic target compound elutes later.

  • Detection: Set the UV detector to 254 nm, which is optimal for the conjugated aromatic system.

  • System Suitability (Self-Validation): Inject a standard solution six times. The method is valid only if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the tailing factor is <1.5, confirming consistent column performance as per4[4].

Protocol 2: Absolute Purity Determination via 1H-qNMR

Causality & Design: Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating that signal. By co-dissolving the analyte with a highly pure,5[5], we can calculate the exact mass fraction.

Step-by-Step Methodology:

  • Internal Standard Selection: Use NIST-traceable Benzoic Acid (SRM 350b). Its aromatic protons (7.4–8.1 ppm) do not overlap with the distinct methoxy singlet (~3.8 ppm) or the isopropyl multiplet (~3.2 ppm) of the target analyte.

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized analyte and ~10 mg of the Benzoic Acid internal standard using a microbalance (readability 0.01 mg). Dissolve both in 0.7 mL of high-purity DMSO-d6[6].

  • NMR Acquisition Parameters (Critical):

    • Relaxation Delay (D1): Set D1 to ≥ 30 seconds (at least 5 times the longest longitudinal relaxation time, T1, of the protons being integrated). Failure to allow complete magnetization recovery will artificially skew the integration ratio.

    • Pulse Angle: 90 degrees for maximum signal-to-noise ratio.

    • Scans: Minimum 64 scans to achieve a signal-to-noise ratio (S/N) > 250.

  • Calculations: Calculate the absolute purity using the internal calibration formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS).

Visualizations

Workflow A Synthesized 2-Isopropyl-4-methoxybenzoic acid (Batch Release) B HPLC-UV Analysis (Impurity Profiling & Relative Purity) A->B C 1H-qNMR Analysis (Absolute Mass Fraction via Internal Standard) A->C D GC-MS Analysis (Trace Volatile Solvents & Byproducts) A->D E ICH Q2(R2) Compliant Purity Certificate (Validated >99.5%) B->E C->E D->E

Multimodal analytical workflow for absolute purity validation.

qNMR IS NIST-Traceable IS (e.g., Benzoic Acid) Mix Co-dissolution (DMSO-d6) IS->Mix Sample Analyte Sample (CAS 161480-96-2) Sample->Mix NMR 1H-NMR Acquisition (Relaxation Delay > 5*T1) Mix->NMR Calc Mass Fraction Calculation (Integral Ratios) NMR->Calc

Mechanistic workflow for 1H-qNMR absolute purity determination.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 2023-03-29-qnmr-octad (Guidance for Benzoic Acid Internal Standard) Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

Sources

Validation

Efficacy Comparison Guide: 2-Isopropyl-4-methoxybenzoic Acid (IPMBA) Analogs as PPARγ Modulators

Executive Summary The development of targeted Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators remains a critical focus in metabolic and oncological drug discovery[1]. While classic thiazolidinediones...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators remains a critical focus in metabolic and oncological drug discovery[1]. While classic thiazolidinediones (e.g., rosiglitazone) act as full agonists, their side-effect profiles have driven the search for partial agonists or selective modulators[2]. This guide evaluates 2-Isopropyl-4-methoxybenzoic acid (IPMBA) —a versatile synthetic building block—and its analogs as emerging pharmacophores for PPARγ modulation. We objectively compare their in vitro binding affinities, cellular efficacies, and structural rationales, supported by self-validating high-throughput screening (HTS) protocols.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The PPARγ ligand-binding domain (LBD) features a large, Y-shaped hydrophobic pocket. Effective modulation requires precise steric and electrostatic interactions to stabilize the activation function-2 (AF-2) helix, which dictates coactivator recruitment[1].

  • The 2-Isopropyl Group: Provides critical steric bulk that anchors the molecule within the hydrophobic arm of the PPARγ LBD. Replacing this with a bulkier tert-butyl group (tBMBA) restricts the conformational flexibility of the AF-2 helix, shifting the molecule toward partial agonism.

  • The 4-Methoxy Group: Acts as a hydrogen bond acceptor and electron-donating group. Extending this to an ethoxy group (IPEBA) enhances lipophilicity and deeper pocket penetration, though it may compromise aqueous solubility.

  • The Carboxylic Acid: Forms an essential hydrogen bond network with Tyr473, His449, and His323, a hallmark of canonical PPARγ binding[2].

Quantitative Efficacy Comparison

The following table summarizes the structure-activity relationship (SAR) data for IPMBA and its rationally designed analogs. Data represents mean values from validated TR-FRET and cell-based reporter assays.

CompoundSubstitutionTR-FRET EC₅₀ (nM)Emax (%) vs RosiglitazoneCell Reporter EC₅₀ (nM)LogP (Calc)
Rosiglitazone (Control)N/A45 ± 5100%18 ± 32.4
IPMBA (Baseline)2-iPr, 4-OMe850 ± 4065%1,200 ± 803.1
tBMBA (Analog 1)2-tBu, 4-OMe420 ± 2545%680 ± 503.5
IPEBA (Analog 2)2-iPr, 4-OEt310 ± 2070%450 ± 353.6
CPMBA (Analog 3)2-Cyclopentyl, 4-OMe1,500 ± 12030%>2,0004.2

Note: Emax indicates the maximum coactivator recruitment relative to the full agonist rosiglitazone. Lower Emax values (e.g., tBMBA) indicate partial agonism.

Signaling Pathway Visualization

The diagram below illustrates the molecular cascade initiated by IPMBA analogs. Upon ligand binding, the PPARγ/RXRα heterodimer recruits coactivators (e.g., MED1), driving the transcription of target genes associated with metabolic regulation[1].

PPARG_Pathway Ligand IPMBA Analog (Ligand) PPARG PPARγ LBD Ligand->PPARG Binds Heterodimer PPARγ/RXRα Heterodimer PPARG->Heterodimer RXR RXRα RXR->Heterodimer Coactivator Coactivator (e.g., MED1) Heterodimer->Coactivator Recruits PPRE PPRE (DNA Element) Coactivator->PPRE Activates Transcription Target Gene Transcription PPRE->Transcription

Fig 1: Mechanism of PPARγ activation and target gene transcription modulated by IPMBA analogs.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the efficacies of these analogs were determined using orthogonal assay systems.

A. In Vitro TR-FRET Coactivator Assay

This cell-free assay directly measures the ligand-induced conformational change of the PPARγ LBD and its subsequent recruitment of the MED1 (TRAP220) coactivator peptide[3].

Causality & Design Choices:

  • Terbium (Tb) Donor: Tb has a long fluorescence emission half-life (milliseconds). By introducing a time delay (e.g., 100 µs) before reading the emission, short-lived background autofluorescence from the compound library is completely eliminated, ensuring a high signal-to-noise ratio.

  • Ratiometric Readout (520/495 nm): Taking the ratio of the Fluorescein acceptor emission (520 nm) to the Tb donor emission (495 nm) internally controls for well-to-well variations in volume, meniscus shape, and minor pipetting errors[4].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged PPARγ-LBD, 5 nM Tb-labeled anti-GST antibody, and 125 nM Fluorescein-labeled MED1 peptide in TR-FRET Coregulator Buffer (containing 5 mM DTT to maintain cysteine residues in a reduced state)[2].

  • Compound Addition: Dispense 100 nL of IPMBA analogs (in 100% DMSO) into a 384-well low-volume black plate. The final DMSO concentration must be kept below 1% to prevent solvent-induced protein denaturation.

  • Incubation: Add 20 µL of the master mix to each well. Incubate in the dark at room temperature for 1 to 2 hours. This allows the binding equilibrium to be reached.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 340 nm. Measure emission at 495 nm and 520 nm[2].

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the compound concentration to determine the EC₅₀ using a 4-parameter logistic fit[4].

B. Cell-Based GAL4-PPARγ Luciferase Reporter Assay

While TR-FRET proves direct binding, a cell-based assay is required to confirm cell permeability and functional transcriptional activation.

Causality & Design Choices:

  • GAL4 Chimera System: We utilize a fusion protein of the yeast GAL4 DNA-binding domain and the human PPARγ LBD. This is co-transfected with a luciferase reporter driven by an Upstream Activating Sequence (UAS). This system isolates the PPARγ-specific response and eliminates background noise from endogenous nuclear receptors[2].

Step-by-Step Protocol:

  • Transfection: Transiently transfect CHO cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter plasmid.

  • Seeding: Seed cells at 10,000 cells/well in a 384-well white opaque plate using assay media containing charcoal-stripped FBS (to remove endogenous lipid ligands).

  • Treatment: 24 hours post-seeding, treat cells with a dose-response of IPMBA analogs.

  • Lysis & Readout: After 24 hours of compound exposure, add a luminescence reagent (e.g., NanoGlo). The reagent lyses the cells and provides the luciferin substrate. Read luminescence to quantify transcriptional activation[1].

High-Throughput Screening (HTS) Workflow Visualization

The logical progression from primary biochemical screening to secondary cellular validation ensures that only cell-permeable, functionally active analogs proceed to lead optimization.

HTS_Workflow Prep Compound Library Prep (IPMBA Analogs in DMSO) TRFRET Primary Screen TR-FRET Coactivator Assay Prep->TRFRET Hit Hit TRFRET->Hit Filter Active Binders CellAssay Secondary Screen Cell-Based Luciferase Assay Hit->CellAssay Test Permeability Lead Lead Optimization (SAR Analysis) CellAssay->Lead Select Best Profile

Fig 2: High-throughput screening workflow for evaluating IPMBA analogs.

References

  • Goldstein, J. T., et al. (2017). "Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer." Cancer Research (NIH PMC). Available at: [Link]

  • Desy PubDB. (2022). "Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists." Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Isopropyl-4-methoxybenzoic acid proper disposal procedures

Proper disposal of specialized chemical reagents like 2-Isopropyl-4-methoxybenzoic acid requires a deep understanding of both their molecular properties and federal regulatory frameworks. For drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized chemical reagents like 2-Isopropyl-4-methoxybenzoic acid requires a deep understanding of both their molecular properties and federal regulatory frameworks. For drug development professionals and laboratory scientists, managing the lifecycle of this compound is not just an administrative task—it is a critical safety and environmental imperative.

This guide provides a comprehensive, self-validating operational framework for the safe handling, neutralization, and disposal of 2-Isopropyl-4-methoxybenzoic acid waste streams.

Chemical Identity & Operational Context

Before executing any disposal protocol, personnel must verify the physical and chemical properties of the waste stream. The structural moieties of this compound dictate its specific handling requirements.

Table 1: Physico-Chemical Profile & Waste Characterization

PropertyValueOperational Implication
CAS Number 161480-96-2Primary identifier required for accurate EPA hazardous waste manifesting[1].
Molecular Formula C11​H14​O3​ Classifies the substance as an organic waste stream[2].
Molecular Weight 194.23 g/mol Essential for calculating stoichiometric neutralization requirements[2].
LogP ~3.30High lipophilicity; readily penetrates standard porous materials over time[1].
Physical State Solid (Powder/Crystals)High risk of airborne dust generation; dictates specific spill-response tools[3].

Mechanistic Hazard Profiling

To build a culture of safety, laboratory personnel must understand why a chemical is hazardous, rather than just memorizing rules. The disposal protocols for 2-Isopropyl-4-methoxybenzoic acid are driven by three structural factors:

  • Acidity & Corrosivity: The carboxylic acid moiety acts as a proton donor. While it is a weak acid, aqueous solutions with a pH of 6 or lower must be strictly managed as dangerous waste[4]. Un-neutralized acidic waste can react with metal plumbing to generate explosive hydrogen gas[5].

  • Lipophilicity & Dermal Penetration: The addition of the isopropyl and methoxy groups significantly increases the compound's partition coefficient (LogP ~3.30) compared to unsubstituted benzoic acid[1]. This lipophilicity allows the molecule to bypass the stratum corneum more efficiently, increasing the risk of systemic absorption and severe skin irritation upon prolonged contact[5].

  • Environmental Toxicity: Lipophilic organic acids can disrupt local aquatic ecosystems. Therefore, drain disposal is strictly prohibited under unless the solution is explicitly neutralized and cleared of toxic characteristics by your Environmental Health and Safety (EHS) department[6].

Logistical Disposal Workflows

The following step-by-step methodologies are designed as self-validating systems . Every procedure includes a validation step to ensure the protocol has been executed successfully before moving to the next phase.

Protocol A: Management of Solid Waste

Applies to unreacted solid waste, contaminated weighing papers, and disposable spatulas.

  • Collection: Gather all solid waste using spark-resistant tools to prevent accidental ignition of concentrated organic dust[4].

  • Containment: Place the material into a compatible, rigid, puncture-proof high-density polyethylene (HDPE) container.

    • Causality: HDPE provides excellent chemical resistance against organic acids and prevents leaching[7].

  • Labeling: Attach a completed Hazardous Waste label immediately. Mark the contents clearly as "Toxic/Irritant Solid - Substituted Benzoic Acid"[8].

  • Storage: Store the container upright in a designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible chemicals, specifically strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases[5].

  • Validation: Verify the container lid is hermetically sealed. A properly sealed container will not emit any detectable odor or allow particulate escape when inverted.

Protocol B: Aqueous Solution Neutralization & Disposal

Applies to dilute aqueous solutions of the acid.

  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter or high-resolution pH indicator strips.

  • Neutralization (If pH < 6): Slowly add a dilute base, such as 1M Sodium Bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ), while stirring continuously.

    • Causality: The acid-base neutralization reaction is exothermic. Slow addition prevents thermal runaway, and in the case of bicarbonate, prevents aggressive frothing due to CO2​ gas evolution[9].

  • Validation: Re-test the solution's pH. The neutralization is validated when the pH stabilizes strictly between 6.0 and 9.0[4].

  • Disposal: Transfer the neutralized solution to an aqueous hazardous waste carboy. Do not drain-dispose unless explicitly authorized by your institution's EHS department under an approved Laboratory Management Plan[6].

Protocol C: Organic Solvent Waste

Applies to the acid dissolved in organic solvents during synthesis or extraction.

  • Segregation: Do NOT attempt to neutralize organic solvent mixtures.

  • Containment: Transfer the mixture to the appropriate organic waste carboy. Use a "Halogenated" carboy if the acid is dissolved in solvents like Dichloromethane (DCM); use a "Non-Halogenated" carboy for alcohols or ethers.

  • Validation: Verify that the waste carboy is stored in secondary containment (e.g., a polypropylene tub) capable of holding 110% of the primary container's volume to capture any potential leaks[4].

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent environmental contamination and personnel exposure.

  • Small Spills (< 50g): Moisten the spilled solid slightly with water to prevent airborne dust generation, or use a HEPA-filtered vacuum[5]. Sweep up the material carefully with spark-resistant tools and place it in a resealable hazardous waste bag[4]. Wash the contaminated surface with soap and water.

  • Large Spills: Evacuate non-essential personnel from the immediate area. Cover the spill with an inert absorbent material such as sand or vermiculite[9]. Do not wash the spill into the sewer system [5]. Contact your institution's EHS emergency response team immediately.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile or Neoprene glovesProtects against lipophilic dermal penetration; replace immediately if contaminated[4].
Eye Protection Chemical splash gogglesPrevents severe ocular irritation and damage from acidic dust or liquid splashes[4].
Body Protection Fully-buttoned lab coatShields skin from particulate settling and minor chemical spills[4].
Respiratory HEPA-filter respirator (DIN EN 143)Required only if handling large volumes outside a fume hood where dust generation is unavoidable[3].

Disposal Decision Matrix

To streamline laboratory operations, utilize the following decision matrix to determine the correct disposal pathway for 2-Isopropyl-4-methoxybenzoic acid waste streams.

DisposalWorkflow Start Waste Generation: 2-Isopropyl-4-methoxybenzoic acid StateCheck Physical State of Waste? Start->StateCheck Solid Solid Powder/Crystals StateCheck->Solid Solution In Solution StateCheck->Solution SolidCollect Collect in compatible hazardous waste container Solid->SolidCollect SolType Solvent Type? Solution->SolType SolidLabel Label: Toxic/Irritant Solid SolidCollect->SolidLabel Incineration Final Disposal: Licensed Incineration Facility SolidLabel->Incineration Aqueous Aqueous Solution SolType->Aqueous Organic Organic Solvent SolType->Organic pHCheck Check pH Aqueous->pHCheck OrganicDispose Collect in Halogenated or Non-Halogenated Waste Organic->OrganicDispose pHLow pH < 6 pHCheck->pHLow pHNeutral pH 6 - 9 pHCheck->pHNeutral Neutralize Neutralize carefully with dilute base pHLow->Neutralize AqueousDispose Collect as Aqueous Hazardous Waste pHNeutral->AqueousDispose Neutralize->AqueousDispose AqueousDispose->Incineration OrganicDispose->Incineration

Fig 1. Decision matrix for the safe disposal of 2-Isopropyl-4-methoxybenzoic acid waste streams.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-4-methoxybenzoic acid
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